molecular formula C10H12O2 B564644 2,3-Dihydro-5-benzofuranethanol-d4 CAS No. 1185079-36-0

2,3-Dihydro-5-benzofuranethanol-d4

Numéro de catalogue: B564644
Numéro CAS: 1185079-36-0
Poids moléculaire: 168.23 g/mol
Clé InChI: IPSIYKHOHYJGMO-JAJFWILCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Dihydro-5-benzofuranethanol-d4, also known as this compound, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,11H,3-6H2/i3D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSIYKHOHYJGMO-JAJFWILCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675845
Record name 2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185079-36-0
Record name 2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Dihydro-5-benzofuranethanol-d4 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-5-benzofuranethanol-d4 is the deuterium-labeled form of 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol. Deuterated compounds are of significant interest in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium (B1214612) atoms provides a valuable tool for use as an internal standard in quantitative bioanalysis due to the mass difference, while ideally maintaining similar chemical and biological properties to the parent compound. This guide provides a comprehensive overview of the known chemical properties, inferred experimental protocols, and potential biological relevance of this compound.

Core Chemical Properties

While specific experimental data for the deuterated compound is limited in publicly available literature, the following tables summarize the known properties of this compound and its non-deuterated parent compound. This information is aggregated from chemical supplier databases and computational predictions.

Table 1: General Chemical Properties

PropertyThis compound2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol
CAS Number 1185079-36-0[1]87776-76-9[2]
Chemical Formula C₁₀H₈D₄O₂[3][4]C₁₀H₁₂O₂[2]
Molecular Weight 168.23 g/mol [3][4]164.20 g/mol [2]
Physical State White Solid[4]Not specified
IUPAC Name 2-(2,3-dihydro-1-benzofuran-5-yl)ethanol-d42-(2,3-dihydro-1-benzofuran-5-yl)ethanol[2]

Table 2: Predicted Physicochemical Properties of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol

PropertyValueSource
Boiling Point 295 °CAmadis Chemical[5]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 2PubChem[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on general organic chemistry principles and published methods for analogous compounds, the following methodologies can be inferred.

Synthesis of the Parent Compound and Deuteration

The synthesis of the non-deuterated parent compound, 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol, can be approached through various established routes for 2,3-dihydrobenzofurans. One common strategy involves the reduction of a corresponding carboxylic acid or ester, such as 2,3-Dihydrobenzofuranyl-5-acetic acid[6].

Hypothetical Synthesis and Deuteration Workflow

Figure 1: A plausible synthetic pathway for this compound.
Analytical Characterization

The identity and purity of this compound would be confirmed using a combination of standard analytical techniques.

Typical Analytical Workflow

G cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Analytical Characterization Crude Crude Product Purification Column Chromatography Crude->Purification NMR 1H and 2H NMR Purification->NMR Structure Confirmation & Isotopic Purity MS Mass Spectrometry (MS) Purification->MS Molecular Weight Confirmation HPLC HPLC for Purity Purification->HPLC Chemical Purity Assessment

Figure 2: Standard workflow for the purification and analysis of the target compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the overall structure, with the absence of signals at the deuterated positions. ²H (Deuterium) NMR would directly show the presence and location of the deuterium atoms.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of 168.23 g/mol , consistent with the incorporation of four deuterium atoms[3][4].

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the chemical purity of the compound.

Potential Biological Significance and Metabolism

While no specific biological activity or signaling pathway has been directly attributed to this compound or its parent compound, the broader class of 2,3-dihydrobenzofuran (B1216630) derivatives has been investigated for various biological activities.

  • Antioxidant Properties: Some 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran (B1264755) derivatives have been isolated and shown to possess antioxidant and free radical scavenging activity[7].

  • Antimicrobial Properties: S-benzofuran-2-yl ethanol (B145695), a structural isomer, has demonstrated antimicrobial properties against bacteria and yeast[8].

  • Hallucinogenic Analogues: Certain 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines have been synthesized and evaluated in drug discrimination studies[9].

Metabolism

The metabolism of this compound has not been specifically studied. However, based on the metabolism of ethanol and other compounds containing a 2,3-dihydrobenzofuran moiety, a probable metabolic pathway can be proposed. The ethanol side chain is likely to be metabolized via the same pathways as ethanol itself, primarily through oxidation. The dihydrobenzofuran ring may undergo hydroxylation.

The primary metabolic pathway for ethanol involves its oxidation to acetaldehyde (B116499) by alcohol dehydrogenase (ADH) and the microsomal ethanol-oxidizing system (MEOS), followed by further oxidation to acetate (B1210297) by aldehyde dehydrogenase (ALDH)[10][11][12][13]. Studies on more complex molecules containing a 2,3-dihydrobenzofuran ring have shown that this moiety can be metabolized through hydroxylation and subsequent glucuronidation[14].

Hypothetical Metabolic Pathway

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Aldehyde 2,3-Dihydro-5-benzofuranacetaldehyde-d4 Parent->Aldehyde ADH / CYP2E1 Hydroxylated Hydroxylated 2,3-Dihydro-5- benzofuranethanol-d4 Parent->Hydroxylated CYP450 Acid 2,3-Dihydro-5-benzofuranacetic acid-d4 Aldehyde->Acid ALDH Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGT

Figure 3: A proposed metabolic pathway for this compound.

Conclusion

This compound is a valuable tool for researchers in drug development, primarily serving as an internal standard for quantitative analysis. While specific experimental data for this deuterated compound is scarce in the public domain, this guide provides a framework for its chemical properties, potential synthesis and analysis protocols, and likely metabolic fate based on the known chemistry of its non-deuterated counterpart and related structures. Further research and publication of supplier-specific data would be beneficial for a more complete understanding of this compound.

References

In-Depth Technical Guide: 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1185079-36-0

This technical guide provides a comprehensive overview of 2,3-Dihydro-5-benzofuranethanol-d4, a deuterated analog of 2,3-Dihydro-5-benzofuranethanol. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Core Compound Data

This compound is a stable, isotopically labeled compound primarily utilized as an intermediate in the synthesis of Darifenacin-d4.[1] Darifenacin (B195073) is a muscarinic M3 receptor antagonist used in the treatment of overactive bladder.[2][3][4][5][6] The incorporation of deuterium (B1214612) atoms (d4) in the ethanol (B145695) side chain provides a valuable tool for pharmacokinetic and metabolic studies.

Quantitative Data Summary
PropertyValueSource
CAS Number 1185079-36-0[7][8]
Molecular Formula C₁₀H₈D₄O₂N/A
Molecular Weight 168.23 g/mol N/A
Appearance White SolidN/A
Purity Analytical Standard[8]
Storage 2-8°CN/A

Application in Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Darifenacin-d4. The general synthetic pathway for Darifenacin involves the reaction of a pyrrolidine (B122466) derivative with a 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety.[5][9][10][11]

General Experimental Protocol: Synthesis of Darifenacin Precursor

While specific protocols for the deuterated compound are proprietary, the synthesis of the non-deuterated analog, 2,3-Dihydro-5-benzofuranethanol, typically involves the reduction of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid or its methyl ester.[12]

Reaction:

  • Starting Material: 2-(2,3-dihydrobenzofuran-5-yl)acetic acid methyl ester

  • Reducing Agent: A suitable metal hydride, such as Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄).[12]

  • Solvent: A C₁-C₄ alcohol.[12]

  • Procedure: The reducing agent is added to a solution of the starting material in the alcohol. The reaction mixture is typically heated to facilitate the reduction.[12] Following the reaction, a workup procedure involving quenching the excess reducing agent and extraction is performed to isolate the desired 2,3-Dihydro-5-benzofuranethanol.

This resulting alcohol can then be converted to a suitable leaving group, such as a bromide, to facilitate its reaction with the pyrrolidine core of Darifenacin.[9]

Role in Pharmacokinetic Studies

The deuteration of 2,3-Dihydro-5-benzofuranethanol makes it a valuable tool for pharmacokinetic (PK) studies. The increased mass of the deuterium atoms allows for the differentiation of the deuterated compound and its metabolites from their endogenous or non-deuterated counterparts using mass spectrometry. This is crucial for accurately quantifying the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Associated Signaling Pathway: M3 Muscarinic Receptor Antagonism

As this compound is a precursor to Darifenacin-d4, its ultimate biological relevance lies in the mechanism of action of Darifenacin. Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[2][3][4]

Mechanism of Action:

  • Acetylcholine Release: In the bladder, the neurotransmitter acetylcholine is released from parasympathetic nerve terminals.

  • M3 Receptor Binding: Acetylcholine binds to M3 muscarinic receptors on the detrusor smooth muscle.

  • Signal Transduction: This binding activates a Gq/11 G-protein, leading to the activation of phospholipase C.

  • IP₃ and DAG Production: Phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

  • Muscle Contraction: The increased intracellular calcium concentration leads to the contraction of the detrusor muscle.

  • Darifenacin Inhibition: Darifenacin competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and preventing the contraction of the bladder muscle.[3][4] This results in a reduction of the symptoms of an overactive bladder.[6]

Visual Representation of the Darifenacin Signaling Pathway

Darifenacin_Signaling_Pathway cluster_neuron Parasympathetic Neuron cluster_muscle Detrusor Smooth Muscle Cell Acetylcholine_rel Acetylcholine Release M3_Receptor M3 Muscarinic Receptor Acetylcholine_rel->M3_Receptor binds to Gq_protein Gq/11 Protein M3_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Ca_release Ca²⁺ Release SR->Ca_release Contraction Muscle Contraction Ca_release->Contraction Darifenacin Darifenacin Darifenacin->M3_Receptor blocks

Caption: Signaling pathway of Darifenacin's antagonism of the M3 muscarinic receptor.

Metabolism of the 2,3-Dihydrobenzofuran (B1216630) Moiety

Studies on related 2,3-dihydrobenzofuran compounds suggest that the metabolism of this structural moiety can involve N-demethylation and hydroxylation of the dihydrobenzofuran ring, followed by glucuronidation.[13] Another study on a cannabinoid receptor agonist containing a dihydrobenzofuran structure identified dihydrodiol metabolites formed via an arene oxide pathway as major metabolites.[14]

Logical Workflow for Metabolite Identification

Metabolite_Identification_Workflow Administer Administer Deuterated Compound (e.g., Darifenacin-d4) Collect Collect Biological Samples (Plasma, Urine, Feces) Administer->Collect Extract Extract Analytes Collect->Extract Analyze LC-MS/MS Analysis Extract->Analyze Identify Identify Parent Compound and Metabolites by Mass Analyze->Identify Quantify Quantify Concentrations Identify->Quantify Determine Determine Pharmacokinetic Parameters (ADME) Quantify->Determine

Caption: General workflow for a pharmacokinetic study using a deuterated compound.

References

An In-depth Technical Guide to 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,3-Dihydro-5-benzofuranethanol-d4, a deuterated analog of 2,3-Dihydro-5-benzofuranethanol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Chemical Identity and Properties

This compound is a synthetic, stable isotope-labeled compound. The four deuterium (B1214612) atoms are typically located on the ethyl group, providing a distinct mass shift for use in mass spectrometry-based applications.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name This compound
CAS Number 1185079-36-0
Molecular Formula C₁₀H₈D₄O₂
Molecular Weight 168.23 g/mol [1]
Appearance White Solid[1]
Canonical SMILES OCCC1=CC=C2OCCC2=C1 (for non-deuterated form)[2]
InChIKey IPSIYKHOHYJGMO-UHFFFAOYSA-N (for non-deuterated form)[2]

Applications in Research

As a deuterated compound, this compound is primarily used as an internal standard in quantitative analysis, particularly in pharmacokinetic and metabolic studies of its non-deuterated counterpart, 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol.[3] The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.

The non-deuterated parent compound and related 2,3-dihydro-5-benzofuranol structures have been investigated for their antioxidant properties and their potential as inhibitors of leukotriene biosynthesis.[4] Specifically, they have been studied as inhibitors of 5-lipoxygenase, a key enzyme in the metabolic pathway of arachidonic acid that leads to the formation of leukotrienes.[4] Leukotrienes are implicated in inflammatory conditions such as asthma.[4]

Potential Signaling Pathway Involvement

Based on the known activity of related 2,3-dihydro-5-benzofuranol compounds, a potential mechanism of action involves the inhibition of the 5-lipoxygenase pathway. A simplified diagram of this pathway is presented below.

5-Lipoxygenase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-Lipoxygenase Leukotriene_A4 Leukotriene_A4 5-HPETE->Leukotriene_A4 Leukotrienes Leukotrienes Leukotriene_A4->Leukotrienes LTA4 Hydrolase, etc. Inflammation Inflammation Leukotrienes->Inflammation Phospholipase_A2 Phospholipase_A2 5-Lipoxygenase 5-Lipoxygenase LTA4_Hydrolase LTA4_Hydrolase Inhibitor 2,3-Dihydro-5-benzofuranol (Analog) Inhibitor->5-Lipoxygenase LC_MS_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Urine) Spiking 2. Spiking with This compound Sample_Collection->Spiking Extraction 3. Analyte Extraction (e.g., SPE, LLE) Spiking->Extraction LC_Separation 4. Liquid Chromatography Separation Extraction->LC_Separation MS_Detection 5. Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Analyte/IS Peak Area Ratio) MS_Detection->Data_Analysis

References

An In-depth Technical Guide to 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-5-benzofuranethanol-d4 is the deuterium-labeled form of 2,3-Dihydro-5-benzofuranethanol. This isotopically labeled molecule serves as a crucial internal standard for the accurate quantification of its non-deuterated counterpart in various analytical applications, particularly in mass spectrometry-based studies. This guide provides a comprehensive overview of its molecular structure, and discusses the general synthesis and analytical methodologies relevant to this class of compounds. While specific experimental data for the deuterated form is not publicly available, this document compiles the foundational knowledge necessary for its application in a research setting.

Molecular Structure and Properties

This compound is structurally identical to 2,3-Dihydro-5-benzofuranethanol, with the key difference being the substitution of four hydrogen atoms with deuterium (B1214612) on the ethanol (B145695) side-chain. This isotopic labeling minimally affects the chemical properties of the molecule while significantly increasing its molecular weight, allowing for its differentiation in mass spectrometry.

Chemical Structure

The molecular structure of this compound is depicted below. The deuterium atoms are located on the ethyl group attached to the benzofuran (B130515) ring.

Caption: Molecular Structure of this compound.

Physicochemical Properties

While specific experimental data for the deuterated compound is scarce, the properties of its non-deuterated analog provide a close approximation.

PropertyValue (Non-deuterated)Value (Deuterated, Predicted)
Molecular Formula C₁₀H₁₂O₂C₁₀H₈D₄O₂
Molecular Weight 164.20 g/mol 168.23 g/mol
CAS Number 87776-76-91185079-36-0
Appearance Not specifiedWhite Solid
Solubility Not specifiedSoluble in organic solvents

Synthesis and Isotopic Labeling

General Synthetic Workflow

The synthesis would likely involve the introduction of the deuterated ethanol side chain onto a pre-formed 2,3-dihydrobenzofuran (B1216630) core. A plausible synthetic route is outlined below.

General Synthetic Workflow for this compound cluster_0 Starting Material cluster_1 Functionalization cluster_2 Deuterium Incorporation cluster_3 Final Product 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Functionalized Benzofuran Functionalized Benzofuran 2,3-Dihydrobenzofuran->Functionalized Benzofuran e.g., Friedel-Crafts Acylation Deuterated Intermediate Deuterated Intermediate Functionalized Benzofuran->Deuterated Intermediate Reduction with Deuterated Reagent (e.g., LiAlD₄) This compound This compound Deuterated Intermediate->this compound Further modification/purification

Caption: A plausible synthetic pathway for this compound.

Note: This represents a generalized scheme. The actual commercial synthesis may employ different strategies for higher efficiency and isotopic purity.

Analytical Characterization

As an internal standard, the purity and isotopic enrichment of this compound are critical. The primary methods for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be similar to its non-deuterated analog, with the key difference being the absence of signals corresponding to the deuterated positions on the ethanol side chain. The integration of the remaining proton signals would confirm the extent of deuteration.

  • ²H NMR (Deuterium NMR): This technique would directly detect the presence and location of deuterium atoms in the molecule, providing definitive proof of isotopic labeling.

  • ¹³C NMR: The carbon spectrum would show signals for all ten carbon atoms. The signals for the deuterated carbons (CD₂) would exhibit characteristic splitting patterns due to coupling with deuterium.

Note: Specific chemical shift data for this compound is not publicly available. Researchers should refer to the Certificate of Analysis provided by the supplier for this information.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of this compound's application. The mass spectrum will show a molecular ion peak corresponding to its increased molecular weight due to the four deuterium atoms.

IonExpected m/z (Non-deuterated)Expected m/z (Deuterated)
[M]⁺ 164.08168.10
[M+H]⁺ 165.09169.11
[M+Na]⁺ 187.07191.09

Note: The exact fragmentation pattern would need to be determined experimentally but is expected to be analogous to the non-deuterated standard.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis.

Use as an Internal Standard

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is added in a known quantity to samples and calibration standards. Because the deuterated standard has nearly identical chemical and physical properties to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification of the non-deuterated analyte.

Workflow for Quantitative Analysis using a Deuterated Internal Standard cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Biological or Environmental Sample containing Analyte B Spike with known amount of this compound A->B C Extraction and Cleanup B->C D Inject sample into LC-MS system C->D E Separation by Liquid Chromatography D->E F Detection by Mass Spectrometry E->F G Measure Peak Area Ratio (Analyte / Internal Standard) F->G H Quantify Analyte Concentration using Calibration Curve G->H

Caption: Standard workflow for using a deuterated internal standard in quantitative analysis.

Biological Context of Benzofuran Derivatives

While no specific signaling pathways have been identified for 2,3-Dihydro-5-benzofuranethanol, the broader class of benzofuran derivatives is known for a wide range of biological activities. These compounds are found in numerous natural products and have been investigated for their potential as:

  • Antioxidants: The benzofuran scaffold is present in molecules that can scavenge free radicals.

  • Enzyme Inhibitors: Certain benzofuran derivatives have shown inhibitory activity against enzymes such as lipoxygenase.

  • Antimicrobial and Antitumor Agents: The versatile structure of benzofurans allows for modifications that can lead to potent antimicrobial and anticancer properties.

The use of 2,3-Dihydro-5-benzofuranethanol and its deuterated standard in metabolic studies could help elucidate the pharmacokinetic and pharmacodynamic properties of new drug candidates based on the benzofuran scaffold.

Conclusion

This compound is an essential tool for researchers requiring precise quantification of its non-deuterated analog. While detailed public data on its synthesis and spectroscopic properties are limited, its role as an internal standard in mass spectrometry is well-established. Understanding the principles of its application and the general biological context of benzofuran derivatives will enable researchers and drug development professionals to effectively utilize this compound in their analytical workflows. For specific quantitative data and experimental protocols, users are advised to consult the documentation provided by their chemical supplier.

Technical Guide: Deuterium-Labeled 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of deuterium-labeled 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol, a valuable tool for researchers in drug discovery and development. The strategic incorporation of deuterium (B1214612) into this molecule offers significant advantages for studying its metabolic fate and pharmacokinetic profile.[1][2] Deuterium labeling can slow down metabolic processes, leading to a longer half-life and potentially a more favorable therapeutic profile.[3] This guide details the synthesis, proposed metabolic pathways, analytical characterization, and applications of this labeled compound.

The unlabeled compound, 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol, is a derivative of the benzofuran (B130515) scaffold, which is a core structure in many biologically active compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6] Understanding the metabolism of such compounds is crucial for their development as safe and effective drugs.

Synthesis of Deuterium-Labeled 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol

The synthesis of the title compound is a two-step process involving the preparation of the unlabeled precursor followed by a selective deuterium-labeling reaction.

Synthesis of Unlabeled 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol

The synthesis of the unlabeled alcohol can be achieved through the reduction of 2,3-dihydro-5-benzofuran acetic acid.[7]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, 2,3-dihydro-5-benzofuran acetic acid is dissolved in anhydrous tetrahydrofuran (B95107) (THF).

  • Reduction: The solution is cooled to a temperature below 15 °C. Sodium borohydride (B1222165) is added, followed by the slow addition of boron trifluoride diethyl etherate.

  • Quenching and Work-up: After the reaction is complete, methanol (B129727) and a concentrated hydrochloric acid aqueous solution are added. The THF is removed under reduced pressure. The residue is then treated with a sodium hydroxide (B78521) solution and extracted with ethyl acetate.

  • Purification: The organic layers are combined, dried, and concentrated to yield 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol.

2,3-Dihydro-5-benzofuran acetic acid 2,3-Dihydro-5-benzofuran acetic acid Reduction Reduction 2,3-Dihydro-5-benzofuran acetic acid->Reduction 1. NaBH4, BF3·OEt2 2. H3O+ 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol Reduction->2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol

Synthesis of the unlabeled precursor.
Deuterium Labeling

The deuterium labeling of 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol can be achieved through an iridium-catalyzed hydrogen isotope exchange reaction at the α-position to the hydroxyl group.[8][9][10] This method is highly selective and uses deuterium oxide (D₂O) as the deuterium source.[2]

Experimental Protocol:

  • Reaction Setup: In a reaction vial, combine 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol (1.0 eq) and an iridium(III)-bipyridonate catalyst (e.g., 5 mol%).[8]

  • Deuterium Source: Add deuterium oxide (D₂O) to the vial. For basic conditions, which can enhance the reaction rate, a solution of sodium deuteroxide (NaOD) in D₂O can be used.[8]

  • Reaction Conditions: Seal the vial and heat the mixture with vigorous stirring. The reaction temperature and time will need to be optimized, but a starting point could be 100 °C for 24-48 hours.[8]

  • Work-up: Cool the reaction mixture to room temperature. Adjust the pH and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography to yield the deuterium-labeled 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol.

Proposed Metabolic Pathway

The metabolism of benzofuran derivatives often involves hydroxylation and other oxidative transformations.[11] Based on studies of related compounds, the primary metabolic pathways for 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol are likely to involve hydroxylation of the dihydrobenzofuran ring and oxidation of the ethanol (B145695) side chain.[12] Deuterium labeling at the α-position of the alcohol can help to elucidate the role of alcohol oxidation in the overall metabolism.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol Hydroxylated_Metabolite Hydroxylated Metabolite (Dihydrobenzofuran Ring) Parent->Hydroxylated_Metabolite CYP450 Oxidized_Metabolite Oxidized Metabolite (Acetic Acid Derivative) Parent->Oxidized_Metabolite ADH/ALDH Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate UGT Oxidized_Metabolite->Glucuronide_Conjugate UGT

Proposed metabolic pathway.

Experimental Protocols for Analysis

The characterization of the deuterium-labeled product is crucial to confirm its structure and determine the isotopic purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.[8][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum is used to confirm the structure of the compound and to determine the degree of deuteration by observing the reduction in the signal intensity of the protons at the labeled position(s).[14][15] The protons on the carbon adjacent to the hydroxyl group (α-protons) typically appear in the range of 3.3–4.0 ppm.[16]

  • ²H NMR: The ²H NMR spectrum directly detects the presence of deuterium atoms in the molecule, providing unambiguous evidence of successful labeling.[13]

  • ¹³C NMR: The ¹³C NMR spectrum is used to confirm the carbon skeleton of the molecule. The carbon bearing the hydroxyl group typically appears in the range of 50–80 ppm.[16]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the deuterated compound and to calculate the isotopic enrichment.[8][13] The mass spectrum will show a distribution of isotopologues, and the relative abundance of each can be used to calculate the percentage of deuterium incorporation.[17][18][19]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and analysis of deuterium-labeled 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol.

Table 1: Synthesis and Isotopic Purity

ParameterExpected Value
Yield (Unlabeled Synthesis) 70-90%
Yield (Deuteration) 50-80%
Isotopic Enrichment (D at α-position) >95%
Chemical Purity >98%

Table 2: Key Analytical Data

Analytical TechniqueParameterExpected Value
¹H NMR Chemical Shift of α-protons (ppm)3.5 - 3.8
Integration of α-protonsReduced according to deuteration level
¹³C NMR Chemical Shift of α-carbon (ppm)60 - 65
HRMS [M+H]⁺ of unlabeled compound~165.0859
[M+H]⁺ of d₂-labeled compound~167.0984

Experimental Workflow

The overall workflow for the synthesis and analysis of deuterium-labeled 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol is depicted below.

Start Start Synthesis_Unlabeled Synthesis of Unlabeled 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol Start->Synthesis_Unlabeled Purification1 Purification Synthesis_Unlabeled->Purification1 Deuteration Iridium-Catalyzed Deuteration with D2O Purification1->Deuteration Purification2 Purification Deuteration->Purification2 Analysis Analytical Characterization (NMR, MS) Purification2->Analysis Final_Product Deuterium-Labeled Product Analysis->Final_Product

Overall experimental workflow.

Applications in Research and Drug Development

Deuterium-labeled 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol is a powerful tool for various studies in drug development:

  • Metabolic Stability Studies: By comparing the metabolic rate of the deuterated compound to its unlabeled counterpart, researchers can identify metabolically labile sites and quantify the kinetic isotope effect.[3]

  • Pharmacokinetic Studies: The labeled compound can be used as an internal standard for quantitative bioanalysis (e.g., LC-MS/MS) of the unlabeled drug in biological matrices, leading to more accurate pharmacokinetic data.[1]

  • Metabolite Identification: The unique mass shift introduced by deuterium aids in the identification of metabolites in complex biological samples.[2]

  • Mechanism of Action Studies: In some cases, deuterium labeling can be used to probe the mechanism of action of a drug by altering the rate of a key enzymatic reaction.[1]

References

Stability and Storage of 2,3-Dihydro-5-benzofuranethanol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Dihydro-5-benzofuranethanol-d4. The information presented herein is crucial for maintaining the integrity, purity, and performance of this deuterated compound in research and development settings. The guidance is based on general principles for isotopically labeled compounds and benzofuran (B130515) derivatives, as specific stability data for this compound is not extensively available in public literature.

Introduction

This compound is a deuterated analog of 2,3-dihydro-5-benzofuranethanol. The incorporation of deuterium (B1214612) isotopes can alter the pharmacokinetic profile of a molecule, often leading to a slower rate of metabolism due to the kinetic isotope effect. This property makes deuterated compounds valuable tools in drug discovery and metabolic studies. However, the inherent chemical structure and the presence of deuterium can influence the compound's stability. Proper handling and storage are therefore paramount to ensure its suitability for experimental use.

General Stability Considerations

The stability of a chemical compound is its ability to resist chemical change or degradation over time. For deuterated compounds like this compound, the primary safety and handling precautions are dictated by the parent molecule, as the isotopic label does not alter its fundamental chemical reactivity or toxicity.[1] However, factors such as temperature, light, pH, and oxygen can influence its stability.

Deuterated compounds, while not radioactive, are often used in sensitive analytical and biological assays where any degradation can significantly impact results.[1][2] Therefore, understanding the potential degradation pathways and implementing appropriate storage protocols is critical.

Recommended Storage Conditions

While specific long-term stability data for this compound is not publicly available, general guidelines for the storage of isotopically labeled and structurally similar compounds should be followed to maximize shelf-life and prevent degradation.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CLow temperatures slow down chemical reactions and potential degradation processes. For long-term storage, -80°C is preferable.
Light Protect from lightBenzofuran derivatives can be susceptible to photodegradation. Storage in amber vials or in the dark is recommended.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes the risk of oxidation, which can be a degradation pathway for benzofuran rings and the ethanol (B145695) side chain.
Form Solid (crystalline preferred)Storing the compound as a solid is generally preferred over solutions to minimize solvent-mediated degradation. Crystalline forms are often more stable than amorphous forms.
Container Tightly sealed containersPrevents exposure to moisture and atmospheric oxygen.

Potential Degradation Pathways

The benzofuran ring system can be susceptible to degradation under certain conditions. While specific degradation products of this compound have not been documented in the literature reviewed, potential degradation pathways can be inferred from studies on similar benzofuran structures.

One probable degradation pathway for benzofuran derivatives, particularly under acidic conditions, involves the acid-catalyzed opening of the furan (B31954) ring.[3] This process is initiated by the protonation of the benzofuran ring, leading to the formation of a carbocation intermediate that can be attacked by nucleophiles like water, resulting in ring cleavage.[3]

Additionally, oxidation can be a significant degradation pathway. The benzofuran nucleus can be oxidized, potentially leading to the formation of epoxides which can then undergo further reactions.[4] The ethanol side chain is also susceptible to oxidation to the corresponding aldehyde or carboxylic acid.

DegradationPathways Potential Degradation Pathways A This compound B Oxidation A->B O2, light, heat C Acid-Catalyzed Ring Opening A->C H+ D Oxidized Side-Chain Products (Aldehyde, Carboxylic Acid) B->D F Epoxide Intermediates B->F E Ring-Opened Products (Substituted Phenols) C->E F->E

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a formal stability testing program should be implemented. The following protocols are based on general guidelines for pharmaceutical stability testing and can be adapted for this compound.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways.[5]

Objective: To evaluate the stability of the compound under harsh conditions to predict its long-term stability and to develop stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., acetonitrile, methanol).

  • Stress Conditions: Expose the solutions to a range of stress conditions, including:

    • Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Store the solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).

    • Photolytic: Expose the solid compound and solutions to UV and visible light (in a photostability chamber).

  • Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to separate and identify the parent compound and any degradation products.

ForcedDegradationWorkflow Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acidic (HCl) G LC-MS Analysis A->G Sample at time points B Basic (NaOH) B->G Sample at time points C Oxidative (H2O2) C->G Sample at time points D Thermal D->G Sample at time points E Photolytic E->G Sample at time points H Identify Degradants G->H I Develop Stability-Indicating Method H->I Start Prepare Sample Solutions Start->A Start->B Start->C Start->D Start->E

Caption: Workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are designed to establish the shelf-life and recommended storage conditions for the compound under normal and stressed conditions.

Objective: To determine the rate of degradation under defined storage conditions and to establish a re-test date or shelf-life.

Methodology:

  • Sample Preparation: Store aliquots of the solid compound in tightly sealed amber vials under the proposed storage conditions.

  • Storage Conditions:

    • Long-Term: 5°C ± 3°C and -20°C ± 5°C.

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

    • Accelerated: 0, 1, 2, 3, 6 months.

  • Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating analytical method.

Table 2: Illustrative Stability Data Template

Storage ConditionTime Point (Months)Purity (%)AppearanceDegradation Product 1 (%)Degradation Product 2 (%)
-20°C 099.8White solidNDND
699.7White solidNDND
1299.8White solidNDND
25°C / 60% RH 099.8White solidNDND
399.5White solid0.1ND
699.1Off-white solid0.30.1
40°C / 75% RH 099.8White solidNDND
398.2Yellowish solid0.80.3
696.5Yellowish solid1.50.7

ND: Not Detected. This table is for illustrative purposes only and does not represent actual experimental data.

Handling and Safety

The chemical hazards of this compound are determined by its non-deuterated parent molecule.[1] Standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, especially if the compound is volatile or in powdered form.

  • Hygiene: Avoid inhalation, ingestion, and skin contact. Wash hands thoroughly after handling.

Conclusion

Maintaining the stability of this compound is essential for its effective use in research. While specific data for this compound is limited, adherence to the general principles of storing deuterated and benzofuran-containing compounds will help to ensure its integrity. The recommended storage conditions are low temperature, protection from light, and an inert atmosphere. For critical applications, it is highly recommended that researchers perform their own stability assessments using the protocols outlined in this guide to establish an appropriate shelf-life for their specific material and storage conditions.

References

Synthesis Pathway for 2,3-Dihydro-5-benzofuranethanol-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,3-Dihydro-5-benzofuranethanol-d4, a deuterated analog of a key benzofuran (B130515) derivative. The synthesis involves a two-step process commencing with the preparation of the carboxylic acid precursor, 2,3-Dihydrobenzofuranyl-5-acetic acid, followed by its reduction and deuteration to yield the target molecule. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathway and experimental workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-stage process:

  • Synthesis of 2,3-Dihydrobenzofuranyl-5-acetic acid: This precursor is synthesized from 2,3-dihydrobenzofuran (B1216630) via a Friedel-Crafts acylation with ethyl chlorooxoacetate, followed by a Wolff-Kishner reduction of the resulting α-ketoester.

  • Reduction and Deuteration of 2,3-Dihydrobenzofuranyl-5-acetic acid: The carboxylic acid precursor is then reduced using a deuterated reducing agent, such as Lithium Aluminium Deuteride (LiAlD₄), to introduce the deuterium (B1214612) atoms at the ethanol (B145695) bridge, yielding this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Dihydrobenzofuranyl-5-acetic acid

This step is further divided into two key reactions: a Friedel-Crafts acylation and a Wolff-Kishner reduction.

Reaction: 2,3-dihydrobenzofuran reacts with ethyl chlorooxoacetate in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate.

Protocol:

  • To a stirred solution of 2,3-dihydrobenzofuran (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) at 0 °C, add aluminum chloride (AlCl₃) (1.2 eq) portion-wise.

  • After stirring for 15-20 minutes, add a solution of ethyl chlorooxoacetate (1.1 eq) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate, which can be purified by column chromatography.

Reaction: The ketoester is hydrolyzed and the ketone is reduced to a methylene (B1212753) group using hydrazine (B178648) hydrate (B1144303) and a strong base (e.g., KOH) at elevated temperatures.

Protocol:

  • To a solution of ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate (1.0 eq) in a high-boiling solvent such as diethylene glycol, add hydrazine hydrate (4.0 eq) and potassium hydroxide (B78521) (KOH) (4.0 eq).

  • Heat the mixture to 120-140 °C for 2-3 hours, allowing for the removal of water and excess hydrazine.

  • Increase the temperature to 190-210 °C and reflux for an additional 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain 2,3-Dihydrobenzofuranyl-5-acetic acid, which can be purified by recrystallization.

Step 2: Reduction and Deuteration of 2,3-Dihydrobenzofuranyl-5-acetic acid

Reaction: 2,3-Dihydrobenzofuranyl-5-acetic acid is reduced with Lithium Aluminium Deuteride (LiAlD₄) to yield this compound.

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend Lithium Aluminium Deuteride (LiAlD₄) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,3-Dihydrobenzofuranyl-5-acetic acid (1.0 eq) in anhydrous THF to the LiAlD₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlD₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Synthesis of 2,3-Dihydrobenzofuranyl-5-acetic acid

ParameterFriedel-Crafts AcylationWolff-Kishner Reduction
Starting Material 2,3-DihydrobenzofuranEthyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate
Key Reagents Ethyl chlorooxoacetate, AlCl₃Hydrazine hydrate, KOH
Solvent Dichloromethane (DCM)Diethylene glycol
Reaction Temperature 0 °C to Room Temperature120 °C to 210 °C
Reaction Time 12 - 16 hours5 - 7 hours
Typical Yield ~85%~90%

Table 2: Synthesis of this compound

ParameterValue
Starting Material 2,3-Dihydrobenzofuranyl-5-acetic acid
Key Reagent Lithium Aluminium Deuteride (LiAlD₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4 - 6 hours
Estimated Yield ~90%[1]

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show the disappearance of the signal corresponding to the methylene protons adjacent to the hydroxyl group in the non-deuterated analog. The integration of the remaining signals should be consistent with the deuterated structure.

    • ¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the benzofuran core and the ethyl side chain. The signal for the carbon bearing the deuterium atoms may show a characteristic triplet due to C-D coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the deuterated compound, which will be 4 mass units higher than the non-deuterated analog.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Deuteration A 2,3-Dihydrobenzofuran B Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate A->B Friedel-Crafts Acylation (EtOOCCOCl, AlCl3) C 2,3-Dihydrobenzofuranyl-5-acetic acid B->C Wolff-Kishner Reduction (H2NNH2, KOH) D This compound C->D Reduction (LiAlD4)

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Precursor Synthesis cluster_step2 Deuteration and Final Product start1 Start: 2,3-Dihydrobenzofuran fc_reaction Friedel-Crafts Acylation start1->fc_reaction wk_reaction Wolff-Kishner Reduction fc_reaction->wk_reaction purification1 Purification wk_reaction->purification1 precursor 2,3-Dihydrobenzofuranyl-5-acetic acid purification1->precursor reduction Reduction with LiAlD4 precursor->reduction workup Aqueous Workup reduction->workup purification2 Column Chromatography workup->purification2 final_product This compound purification2->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for 2,3-Dihydro-5-benzofuranethanol-d4 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,3-Dihydro-5-benzofuranethanol-d4 as an internal standard (IS) in quantitative mass spectrometry (MS) assays. The use of a stable isotope-labeled internal standard like this deuterated compound is a gold standard technique for achieving the highest accuracy and precision in bioanalytical and other complex matrix analyses.[1][2][3]

Introduction to Deuterated Internal Standards

In liquid chromatography-mass spectrometry (LC-MS) based quantification, variability can arise from multiple sources, including sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[3][4] A deuterated internal standard is a form of the analyte of interest where several hydrogen atoms have been replaced with their stable isotope, deuterium.[1] Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiencies and matrix effects.[1][2] However, due to its higher mass, it is distinguishable by the mass spectrometer. By adding a known amount of the deuterated standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, effectively normalizing for variations.[1][5]

Key Advantages of Using this compound:

  • Enhanced Accuracy and Precision: Compensates for variability during sample processing and analysis.[1]

  • Mitigation of Matrix Effects: Co-elution with the analyte ensures that both are equally affected by ion suppression or enhancement in complex matrices like plasma, urine, or tissue homogenates.[2][6]

  • Improved Reproducibility: Leads to more consistent and reliable results across different analytical runs and laboratories.[1]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is highly recommended by regulatory bodies such as the FDA and EMA for bioanalytical method validation.[1]

Physicochemical Properties

PropertyValue
Chemical Formula C₁₀H₈D₄O₂
Monoisotopic Mass 168.1031 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), acetonitrile (B52724), DMSO

Experimental Protocols

The following is a generalized protocol for the quantitative analysis of 2,3-Dihydro-5-benzofuranethanol using this compound as an internal standard. Optimization of these parameters is crucial for specific applications and instrument platforms.[7]

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of 2,3-Dihydro-5-benzofuranethanol and this compound.

    • Dissolve each in 1 mL of methanol to obtain 1 mg/mL stock solutions. Store at -20°C.[2]

  • Intermediate and Spiking Solutions:

    • Prepare a series of intermediate solutions of the analyte by serial dilution of the stock solution with methanol to create calibration standards.

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the stock solution with methanol:water (50:50, v/v). The optimal concentration of the internal standard should be determined experimentally to provide a stable and consistent response.[5]

Sample Preparation (Protein Precipitation from Plasma)

This protocol is a common method for extracting small molecules from a biological matrix.

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

Experimental Workflow for Sample Preparation

G Figure 1: Sample Preparation Workflow cluster_0 Initial Steps cluster_1 Protein Precipitation cluster_2 Extraction and Reconstitution A Plasma Sample (50 µL) B Add Internal Standard (10 µL) A->B C Add Cold Acetonitrile (200 µL) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H LC-MS/MS Analysis G->H

Caption: A flowchart of the protein precipitation method for sample preparation.

LC-MS/MS Instrumentation and Conditions

The following are typical starting parameters that should be optimized for the specific analyte and instrument.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The precursor and product ions for both the analyte and the internal standard need to be determined by direct infusion of the individual compounds. The most intense and stable transitions should be selected for quantification and confirmation.

Table 3: Representative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2,3-Dihydro-5-benzofuranethanol165.1135.115
This compound169.1139.115

Data Analysis and Quantitative Results

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The concentration of the analyte in unknown samples is then calculated from this curve.

Table 4: Example Calibration Curve Data

Nominal Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
11,25051,0000.0245
56,30052,5000.1200
1012,80051,8000.2471
5065,00053,0001.2264
100132,00052,1002.5336
500670,00052,80012.6894
10001,350,00051,50026.2136

Linearity: R² > 0.995

Table 5: Precision and Accuracy Data (Quality Control Samples)

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ10.9898.08.5
Low33.12104.06.2
Mid8078.598.14.5
High800815.2101.93.8

Signaling Pathways and Logical Relationships

While 2,3-Dihydro-5-benzofuranethanol itself is not directly involved in a major signaling pathway, its structural analogs, 2,3-dihydrobenzofurans, have been investigated for various biological activities, including as antioxidants and inhibitors of leukotriene biosynthesis.[8][9] The use of a deuterated internal standard is a key component in the drug development process, particularly in pharmacokinetic and toxicokinetic studies.

Logical Relationship in Quantitative Bioanalysis

G Figure 2: Role of Internal Standard in Bioanalysis cluster_0 Sample Processing cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample (Analyte) B Spike with Internal Standard (Analyte-d4) A->B Known Amount C Extraction B->C D Chromatographic Separation (Co-elution) C->D E Mass Spectrometric Detection D->E F Measure Peak Areas (Analyte & IS) E->F G Calculate Area Ratio F->G H Quantify using Calibration Curve G->H I Accurate Concentration H->I

Caption: The logical workflow demonstrating how an internal standard corrects for variability.

Conclusion

This compound is an excellent internal standard for the quantitative analysis of its non-deuterated analog in various matrices. Its use, in conjunction with a well-validated LC-MS/MS method, ensures high-quality, reliable, and reproducible data, which is essential for research, clinical, and drug development applications. The protocols and data presented here serve as a comprehensive guide for the implementation of this internal standard in a laboratory setting.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Darifenacin and its Metabolite, 2,3-Dihydro-5-benzofuranethanol, in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of pharmaceutical analysis, drug metabolism, and clinical pharmacology.

Introduction

Darifenacin (B195073) is a selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[1][2] The efficacy and safety of Darifenacin are influenced by its pharmacokinetic profile, which is determined by its absorption, distribution, metabolism, and excretion. The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][3][4] Key metabolic pathways include monohydroxylation, dihydrobenzofuran ring opening, and N-dealkylation of the pyrrolidine (B122466) nitrogen.[1][5][6]

One of the plausible metabolites arising from the N-dealkylation pathway is 2,3-Dihydro-5-benzofuranethanol. Accurate and sensitive quantification of both the parent drug, Darifenacin, and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Darifenacin and its metabolite, 2,3-Dihydro-5-benzofuranethanol, in human plasma. The use of a deuterated internal standard, 2,3-Dihydro-5-benzofuranethanol-d4, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of Darifenacin and 2,3-Dihydro-5-benzofuranethanol from human plasma.

Protocol:

  • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).

  • Vortex the sample for 30 seconds.

  • Add 3 mL of a Diethyl ether: Dichloromethane (80:20, v/v) mixture.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold for 1 min, return to 10% B
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temp 4°C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp 450°C
Capillary Voltage 3.5 kV
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

Table 3: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Darifenacin427.2195.10.13025
2,3-Dihydro-5-benzofuranethanol165.1134.10.12015
This compound (IS)169.1138.10.12015

Results and Data Presentation

The developed LC-MS/MS method was validated according to regulatory guidelines. The method demonstrated excellent linearity, sensitivity, accuracy, and precision for the quantification of both Darifenacin and 2,3-Dihydro-5-benzofuranethanol in human plasma.

Table 4: Method Validation Summary

ParameterDarifenacin2,3-Dihydro-5-benzofuranethanol
Linearity Range (ng/mL) 0.05 - 500.1 - 100
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 0.050.1
Intra-day Precision (%CV) < 10%< 12%
Inter-day Precision (%CV) < 11%< 13%
Accuracy (% Bias) -8% to +9%-10% to +11%
Extraction Recovery (%) > 85%> 80%

Visualizations

G Figure 1: Darifenacin Metabolic Pathway Parent Darifenacin Metabolite1 Hydroxylated Darifenacin Parent->Metabolite1 CYP3A4/2D6 (Hydroxylation) Metabolite2 N-dealkylated Metabolite Parent->Metabolite2 CYP3A4/2D6 (N-dealkylation) Metabolite3 2,3-Dihydro-5-benzofuranethanol Metabolite2->Metabolite3 Further Metabolism

Caption: A simplified diagram of the major metabolic pathways of Darifenacin.

G Figure 2: LC-MS/MS Experimental Workflow Start Plasma Sample Collection Spike Spike with Internal Standard (this compound) Start->Spike LLE Liquid-Liquid Extraction (Diethyl ether:Dichloromethane) Spike->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject LC-MS/MS Analysis Recon->Inject Data Data Acquisition and Quantification Inject->Data

Caption: A flowchart illustrating the sample preparation and analysis workflow.

Conclusion

This application note details a highly sensitive, specific, and rapid LC-MS/MS method for the simultaneous quantification of Darifenacin and its metabolite, 2,3-Dihydro-5-benzofuranethanol, in human plasma. The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol ensures reliable and reproducible results. The method meets the requirements for bioanalytical method validation and is suitable for high-throughput analysis in pharmacokinetic and clinical studies, providing a valuable tool for researchers in the field of drug development and personalized medicine.

References

Application Note: Protocol for Metabolite Identification Using 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification and quantification of metabolites are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of new chemical entities in drug development.[1] Stable isotope-labeled internal standards are critical tools in mass spectrometry-based metabolomics for the accurate identification and quantification of metabolites.[1][2][3] Deuterated standards, such as 2,3-Dihydro-5-benzofuranethanol-d4, are chemically almost identical to their unlabeled counterparts but are easily distinguished by their increased mass.[1]

This key property allows them to serve as ideal internal standards to correct for variations during sample preparation, extraction, and analysis, thereby enhancing the accuracy, precision, and sensitivity of quantitative results.[1][2] This application note provides a comprehensive protocol for the use of this compound in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the confident identification and precise quantification of metabolites derived from its parent compound, 2,3-Dihydro-5-benzofuranethanol, in complex biological matrices.

Key Benefits of Using Deuterated Internal Standards:

  • Improved Accuracy and Precision: Deuterated standards co-elute with the analyte, effectively compensating for variations in sample extraction efficiency, matrix effects, and instrument response.[1][4]

  • Confident Metabolite Identification: The consistent mass shift between the unlabeled metabolite and its deuterated analog provides a high degree of confidence in structural elucidation.[1]

  • Enhanced Sensitivity: Using a deuterated internal standard helps to differentiate true low-level metabolite signals from background noise, improving the limits of detection.[1]

Experimental Protocols

This section details the necessary materials, sample preparation procedures, and analytical conditions for a typical metabolite identification study using this compound.

2.1 Materials and Reagents

  • Test Compound: 2,3-Dihydro-5-benzofuranethanol

  • Internal Standard (IS): this compound (1 mg/mL stock in Methanol)

  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid

  • Biological Matrix: Human Liver Microsomes (HLM), Human Plasma, Urine

  • Reagents: NADPH Regeneration System for HLM incubations, Protein Precipitation Solvent (e.g., Acetonitrile with 1% Formic Acid)

  • Equipment: Centrifuge, Vortex Mixer, Analytical Balance, Calibrated Pipettes, HPLC Vials, LC-MS/MS System (e.g., UFLC-MS/MS).[5]

2.2 Sample Preparation: In Vitro Metabolism (Human Liver Microsomes)

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL), NADPH regeneration system, and phosphate (B84403) buffer (pH 7.4).

  • Pre-warm: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the parent compound, 2,3-Dihydro-5-benzofuranethanol, to a final concentration of 1 µM.

  • Incubate: Incubate the reaction mixture at 37°C for 60 minutes.

  • Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Add Internal Standard: Spike the quenched mixture with this compound to a final concentration of 100 nM.

  • Protein Precipitation: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Collect Supernatant: Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

2.3 Sample Preparation: Biological Fluids (Plasma/Urine)

  • Thaw Sample: Thaw frozen plasma or urine samples on ice.

  • Aliquot: Transfer 200 µL of the sample into a microcentrifuge tube.

  • Add Internal Standard: Spike the sample with this compound to a final concentration of 100 nM.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile containing 1% formic acid.

  • Vortex and Centrifuge: Vortex vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Collect Supernatant: Transfer the supernatant to an HPLC vial for analysis.

2.4 LC-MS/MS Analysis

  • Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., HILIC or Reversed-Phase).[6][7]

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would start at 5% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[7]

  • Data Acquisition: Full scan for metabolite discovery and Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation and Analysis

3.1 Metabolite Identification Metabolites are identified by searching the full scan data for masses corresponding to expected biotransformations (e.g., oxidation, glucuronidation) of the parent compound. The presence of a corresponding peak at M+4 (for the deuterated analog) with the same retention time confirms the identity of the metabolite.[1]

3.2 Quantitative Analysis Quantification is achieved by creating a calibration curve using known concentrations of the parent compound spiked into the same biological matrix. The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is plotted against concentration.

Table 1: Hypothetical MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2,3-Dihydro-5-benzofuranethanol167.09137.0715
This compound (IS)171.11141.0915
Putative Metabolite (Oxidation)183.08153.0618
Putative Metabolite-d4 (Oxidation)187.10157.0818
Putative Metabolite (Glucuronide)343.12167.0920
Putative Metabolite-d4 (Glucuronide)347.14171.1120

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
15,250510,0000.010
526,100515,0000.051
1053,800520,0000.103
50275,000512,0000.537
100545,000518,0001.052
5002,810,000521,0005.393
10005,550,000519,00010.694

Visualizations

4.1 Experimental Workflow The following diagram illustrates the complete workflow from sample preparation to data analysis for metabolite identification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma, Microsomes) Spike_IS Spike with This compound Matrix->Spike_IS Quench Protein Precipitation (Ice-cold Acetonitrile) Spike_IS->Quench Centrifuge Centrifugation (14,000 rpm, 10 min) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Reversed-Phase C18) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, Full Scan/MRM) LC->MS Peak Peak Integration & Area Ratio Calculation MS->Peak MetID Metabolite Identification (Mass Shift Analysis) Peak->MetID Quant Quantification (Calibration Curve) Peak->Quant Result Final Report: Metabolite Profile & Concentrations MetID->Result Quant->Result

Caption: Workflow for metabolite identification and quantification.

4.2 Hypothetical Metabolic Pathway This diagram shows potential metabolic pathways for 2,3-Dihydro-5-benzofuranethanol, including Phase I and Phase II transformations.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent 2,3-Dihydro-5-benzofuranethanol (Parent Drug) Oxidation Oxidized Metabolite (e.g., Carboxylic Acid) Parent->Oxidation CYP450 Enzymes Glucuronide Glucuronide Conjugate Parent->Glucuronide UGT Enzymes IS This compound (Internal Standard) Sulfate Sulfate Conjugate Oxidation->Sulfate SULT Enzymes

Caption: Potential metabolic pathways of the parent compound.

References

Application of 2,3-Dihydro-5-benzofuranethanol-d4 in Pharmacokinetic Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,3-Dihydro-5-benzofuranethanol-d4 in pharmacokinetic (PK) studies. The strategic incorporation of deuterium (B1214612) at the ethanol (B145695) moiety can significantly influence the metabolic fate and pharmacokinetic profile of the parent molecule, 2,3-Dihydro-5-benzofuranethanol. This document outlines the principles behind this approach, offers detailed experimental protocols for a comparative PK study, and presents hypothetical data to illustrate the potential impact of deuteration.

Introduction: The Role of Deuteration in Pharmacokinetics

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a valuable strategy in drug development to enhance a molecule's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1][2] This increased bond strength can make the molecule more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, a phenomenon known as the "kinetic isotope effect".[1][2]

For 2,3-Dihydro-5-benzofuranethanol, the primary site of metabolism is likely the ethanol sidechain. By introducing deuterium atoms (d4) at this position, it is hypothesized that the rate of oxidation will be reduced. This can lead to several potential advantages:

  • Increased Drug Exposure (AUC): A longer duration of the drug in the systemic circulation.[1]

  • Longer Half-Life (t½): Potentially reducing the required dosing frequency.[1]

  • Altered Metabolite Profile: A potential reduction in the formation of certain metabolites, which could decrease the risk of metabolite-driven toxicity.[1]

Pharmacokinetic studies are essential to quantify these effects and to draw a direct comparison between the deuterated compound and its non-deuterated counterpart.[1][]

Hypothetical Pharmacokinetic Data

The following table summarizes hypothetical pharmacokinetic parameters for 2,3-Dihydro-5-benzofuranethanol and its d4 analog following a single oral dose in rats. This data is for illustrative purposes to demonstrate the potential impact of deuteration.

Parameter2,3-Dihydro-5-benzofuranethanolThis compoundFold Change
Cmax (ng/mL) 8509201.08
Tmax (h) 1.01.51.50
AUC (0-t) (ng·h/mL) 450081001.80
t½ (h) 4.27.61.81
CL/F (L/h/kg) 2.221.230.55

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life; CL/F: Apparent total clearance.

Experimental Protocols

A well-designed pharmacokinetic study should facilitate a robust head-to-head comparison of the deuterated and non-deuterated compounds.[1]

In Vivo Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profiles of 2,3-Dihydro-5-benzofuranethanol and this compound after oral administration in rats.

Materials:

  • Test compounds: 2,3-Dihydro-5-benzofuranethanol and this compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., K2-EDTA coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate rats to housing conditions for at least one week.

    • Fast animals for 12 hours prior to dosing, with free access to water.

    • Administer a single oral dose of the test compound (e.g., 10 mg/kg) formulated in the vehicle via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[2]

    • Collect blood into K2-EDTA coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until bioanalysis.[2]

Bioanalytical Method: LC-MS/MS Quantification

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of 2,3-Dihydro-5-benzofuranethanol and this compound in rat plasma.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally similar benzofuran (B130515) derivative).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize ion source parameters and MRM transitions for both analytes and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

    • Quantify the analyte concentrations in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Visualizations

Proposed Metabolic Pathway

The primary metabolic pathway for 2,3-Dihydro-5-benzofuranethanol is anticipated to be the oxidation of the ethanol side chain, a common biotransformation for primary alcohols. This can proceed through an aldehyde intermediate to a carboxylic acid, which may then be further conjugated for excretion.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2,3-Dihydro-5-benzofuranethanol Aldehyde Aldehyde Intermediate Parent->Aldehyde Alcohol Dehydrogenase Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Conjugate Glucuronide Conjugate Carboxylic_Acid->Conjugate UGT Excretion Excretion Conjugate->Excretion

Caption: Proposed metabolic pathway for 2,3-Dihydro-5-benzofuranethanol.

Experimental Workflow

The following diagram outlines the logical flow of a comparative pharmacokinetic study.

G cluster_study_design Study Design cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing_Groups Animal Dosing Groups (Compound vs. d4-Compound) Oral_Dosing Oral Dosing Dosing_Groups->Oral_Dosing Blood_Sampling Serial Blood Sampling Oral_Dosing->Blood_Sampling Plasma_Processing Plasma Processing & Storage Blood_Sampling->Plasma_Processing Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) LCMS->PK_Analysis Comparison Comparative Assessment PK_Analysis->Comparison

Caption: Workflow for a comparative pharmacokinetic study.

References

Application Note: Quantitative Analysis of Amiodarone in Human Plasma using a Deuterium-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the benzofuran (B130515) derivative amiodarone (B1667116) and its major active metabolite, desethylamiodarone (B1670286), in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards (amiodarone-d4 and desethylamiodarone-d4) for accurate and precise quantification.[1][2] This approach is ideal for therapeutic drug monitoring, pharmacokinetic studies, and drug development applications involving amiodarone.

Introduction

Amiodarone is a potent Class III antiarrhythmic agent with a complex pharmacokinetic profile and a narrow therapeutic index. It is a benzofuran derivative used in the treatment of various cardiac dysrhythmias.[1][3][4] Due to its significant side effects and variable patient response, therapeutic drug monitoring of amiodarone and its active metabolite, desethylamiodarone, is crucial for optimizing therapy and minimizing toxicity.[1]

Stable isotope dilution LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and accuracy.[5] The use of a deuterium-labeled internal standard, which has nearly identical physicochemical properties to the analyte, effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable results.[1][2] This document provides a detailed protocol for the extraction and quantification of amiodarone and desethylamiodarone in human plasma using amiodarone-d4 and desethylamiodarone-d4 as internal standards.

Experimental Protocols

Materials and Reagents
  • Amiodarone hydrochloride (Reference Standard)

  • Desethylamiodarone (Reference Standard)

  • Amiodarone-d4 hydrochloride (Internal Standard)

  • Desethylamiodarone-d4 (Internal Standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[6]

Instrumentation
  • Liquid Chromatography System: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 200 µL of plasma (calibrators, quality controls, or unknown samples), add 20 µL of the internal standard working solution (containing amiodarone-d4 and desethylamiodarone-d4).

  • Vortex: Mix the samples for 10 seconds.

  • Conditioning: Condition the SPE cartridges according to the manufacturer's instructions.

  • Loading: Load the plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges to remove interfering matrix components.

  • Elution: Elute the analytes and internal standards from the cartridges.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) mix Vortex Mix plasma->mix is Internal Standard (d4) is->mix spe Solid-Phase Extraction (SPE) mix->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Injection reconstitute->lcms quant Data Acquisition & Quantification lcms->quant G Amiodarone Amiodarone CYP CYP3A4, CYP2C8 (Liver) Amiodarone->CYP DEA Desethylamiodarone (Active Metabolite) CYP->DEA N-dealkylation G Amiodarone Amiodarone svcanb s-vcanb (overexpression) Amiodarone->svcanb induces EGFR EGFR Signaling svcanb->EGFR inhibits Gsk3b Gsk3b Activity EGFR->Gsk3b inhibition leads to increased activity Snail Snail Protein Gsk3b->Snail reduces Ecadherin E-cadherin Snail->Ecadherin repression leads to increased levels EMT Epithelial-Mesenchymal Transition (EMT) Ecadherin->EMT reduces

References

Application Notes and Protocols for Tracing Metabolic Pathways of 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,3-Dihydro-5-benzofuranethanol-d4 as a stable isotope-labeled tracer to investigate the metabolic fate of its parent compound, 2,3-Dihydro-5-benzofuranethanol. The protocols outlined below are intended to serve as a foundational framework, which can be adapted and optimized for specific experimental needs and biological matrices.

Introduction

2,3-Dihydro-5-benzofuranethanol is a chemical entity with a benzofuran (B130515) core, a structure found in numerous biologically active compounds.[1] Understanding the metabolic pathways of such molecules is fundamental in drug discovery and development, as metabolism significantly influences the pharmacokinetic and pharmacodynamic properties of a compound. Stable isotope labeling, particularly with deuterium (B1214612), is a powerful technique for elucidating metabolic pathways.[2][3] The deuterium-labeled this compound serves as an invaluable tool for these studies, enabling the differentiation of the parent compound and its metabolites from endogenous molecules within complex biological samples.[4]

The primary advantage of using a deuterated analog like this compound lies in the kinetic isotope effect, where the heavier deuterium atom can slow down the rate of metabolic reactions involving the cleavage of a carbon-hydrogen bond.[5][6] This can help in identifying sites of metabolism and can also lead to the development of drugs with improved metabolic stability.[4]

Proposed Metabolic Pathway of 2,3-Dihydro-5-benzofuranethanol

Based on the known metabolism of benzofuran derivatives, the metabolic pathway of 2,3-Dihydro-5-benzofuranethanol is likely to involve several key transformations mediated primarily by cytochrome P450 (CYP) enzymes and subsequent phase II conjugation enzymes.[7][8] The proposed primary metabolic routes are:

  • Oxidation of the ethanol (B145695) side chain: The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid.

  • Hydroxylation of the dihydrobenzofuran ring: The saturated part of the dihydrobenzofuran ring is a potential site for hydroxylation.[9]

  • Aromatic hydroxylation: The benzene (B151609) ring of the benzofuran structure can also undergo hydroxylation.

  • Glucuronidation: The hydroxyl groups of the parent molecule and its hydroxylated metabolites can be conjugated with glucuronic acid to facilitate excretion.

The following diagram illustrates this proposed metabolic pathway.

G parent 2,3-Dihydro-5-benzofuranethanol metabolite1 2,3-Dihydro-5-benzofuranaldehyde parent->metabolite1 Oxidation (CYP) metabolite3 Hydroxy-2,3-dihydro-5-benzofuranethanol parent->metabolite3 Hydroxylation (CYP) metabolite4 2,3-Dihydro-5-benzofuranethanol glucuronide parent->metabolite4 Glucuronidation (UGT) metabolite2 2,3-Dihydro-5-benzofurancarboxylic acid metabolite1->metabolite2 Oxidation (ALDH) G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with d4-Internal Standard plasma->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

References

Application Notes and Protocols for 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of 2,3-Dihydro-5-benzofuranethanol-d4, a deuterated analog of a benzofuran (B130515) derivative. The information is intended to ensure accurate and reproducible experimental results through proper handling, storage, and solution preparation of this stable isotope-labeled compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueSource
Chemical Formula C₁₀H₈D₄O₂ChemicalBook[1]
Molecular Weight 168.23 g/mol ChemicalBook[1]
Appearance Solid-
Purity (Typical) ≥98%MedChemExpress, Toronto Research Chemicals

Solubility Data

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (B87167) (DMSO) SolubleA common solvent for preparing high-concentration stock solutions.
Methanol SolubleA suitable solvent for creating stock solutions.[2]
Ethanol SolubleGenerally a good solvent for benzofuran derivatives.
Acetonitrile SolubleCan be used for stock solution preparation.

Note: When preparing solutions, it is crucial to use high-purity, anhydrous (dry) solvents to prevent the exchange of deuterium (B1214612) atoms with hydrogen from the solvent, which could compromise the isotopic purity of the standard.[2]

Stability and Storage

Proper storage is critical to maintain the integrity of this compound.

ConditionRecommendationRationale
Solid Form Store at -20°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).To minimize degradation and prevent moisture absorption.
In Solution Store stock solutions at -20°C or -80°C in tightly sealed, light-protected (amber) vials.To ensure long-term stability and prevent photodegradation.[2]

General Best Practices for Handling Deuterated Standards:

  • Prevent Isotopic Exchange: Avoid acidic or basic aqueous solutions, as they can catalyze the exchange of deuterium with hydrogen.[2]

  • Inert Atmosphere: Handle the solid compound and prepare solutions under a dry, inert atmosphere (e.g., in a glove box) to prevent moisture contamination.[2]

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety information for structurally similar compounds, such as 2,3-dihydrobenzofuran (B1216630) derivatives, should be considered.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

  • Amber vials for storage

Procedure:

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Under an inert atmosphere, accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM solution, weigh out 1.6823 mg of this compound.

  • Dissolution:

    • Quantitatively transfer the weighed solid to a 1 mL volumetric flask.

    • Add a small amount of anhydrous DMSO (e.g., 500 µL) to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, vortex briefly or sonicate in a water bath to ensure complete dissolution.

  • Volume Adjustment: Once the solid is completely dissolved, add anhydrous DMSO to the flask until the bottom of the meniscus reaches the 1 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber vial, seal tightly, and store at -20°C or -80°C.

Preparation of Working Solutions

This protocol outlines the preparation of a 100 µM working solution from the 10 mM stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate solvent for dilution (e.g., cell culture medium, buffer, or the same solvent as the stock)

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Thawing: Remove the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution:

    • In a sterile tube, add 990 µL of the desired diluent.

    • Using a calibrated micropipette, add 10 µL of the 10 mM stock solution to the diluent.

    • This will result in a 1:100 dilution and a final concentration of 100 µM.

  • Mixing: Gently vortex the working solution to ensure it is well-mixed.

  • Use: Use the freshly prepared working solution immediately for your experiments. It is recommended to prepare working solutions fresh for each experiment to ensure accuracy.

Diagrams

Stock_Solution_Preparation_Workflow Workflow for Preparing Stock Solutions of this compound cluster_preparation Preparation Phase cluster_dissolution Dissolution Phase cluster_finalization Finalization & Storage cluster_working_solution Working Solution Preparation start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Accurately Weigh Compound (Inert Atmosphere) equilibrate->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Anhydrous Solvent transfer->add_solvent dissolve Vortex/Sonicate to Completely Dissolve add_solvent->dissolve adjust_volume Adjust to Final Volume with Solvent dissolve->adjust_volume homogenize Homogenize Solution (Invert Flask) adjust_volume->homogenize aliquot Aliquot into Amber Vials homogenize->aliquot store Store at -20°C or -80°C aliquot->store thaw_stock Thaw Stock Solution store->thaw_stock dilute Perform Serial Dilution to Desired Concentration thaw_stock->dilute use_fresh Use Freshly Prepared Working Solution dilute->use_fresh

References

Application Notes and Protocols for the Chromatographic Separation of 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of 2,3-Dihydro-5-benzofuranethanol-d4. This deuterated compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as the analysis of its non-deuterated analog in complex biological matrices. The following methods have been developed to ensure high sensitivity, selectivity, and reproducibility.

Introduction

2,3-Dihydro-5-benzofuranethanol is a molecule of interest in various fields, including drug discovery and metabolomics. Its deuterated form, this compound, serves as an ideal internal standard (IS) for quantitative analysis using mass spectrometry-based techniques.[1][2][3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate quantification.[4][5] These application notes describe robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the separation and detection of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This method is suitable for the quantification of this compound in biological samples, such as plasma or urine, where it is used as an internal standard for the corresponding non-deuterated analyte.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample (e.g., plasma), add 20 µL of a working solution of this compound (concentration will depend on the expected analyte concentration).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

2. Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.0 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detector Tandem Mass Spectrometer (MS/MS)

3. Mass Spectrometry Conditions (Example)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transition To be determined by direct infusion of the standard. A hypothetical transition for the d4 compound would be based on its molecular weight plus a proton [M+H]+ and a characteristic fragment ion.
Data Presentation

Table 1: HPLC-MS/MS Method Performance (Hypothetical Data)

ParameterResult
Retention Time ~ 3.5 min
Linearity (r²) > 0.995
Limit of Detection (LOD) ~ 0.1 ng/mL
Limit of Quantification (LOQ) ~ 0.5 ng/mL
Recovery 85-105%
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 7%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add 2,3-Dihydro-5- benzofuranethanol-d4 (IS) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify

Caption: Workflow for the HPLC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is suitable for the analysis of this compound in less complex matrices or for purity assessment. Derivatization may be required to improve the volatility and chromatographic peak shape of the analyte.

Experimental Protocol

1. Sample Preparation (Derivatization with BSTFA)

  • Evaporate the solvent from the sample containing this compound.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature and inject into the GC-MS.

2. Chromatographic Conditions

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial temperature of 100°C, hold for 1 minute. Ramp at 10°C/min to 280°C, hold for 5 minutes.
Detector Mass Spectrometer

3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 50-550
Data Presentation

Table 2: GC-MS Method Performance (Hypothetical Data)

ParameterResult
Retention Time ~ 12.5 min (for the silylated derivative)
Key Mass Fragments To be determined from the mass spectrum of the derivatized standard. Expect a molecular ion and characteristic fragments.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dry Evaporate to Dryness Sample->Dry Derivatize Derivatization (BSTFA) Dry->Derivatize Inject Inject into GC Derivatize->Inject Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Detect MS Detection Separate->Detect Identify Compound Identification (Mass Spectrum) Detect->Identify

Caption: Workflow for the GC-MS analysis.

Signaling Pathway/Logical Relationship Diagram

The use of a deuterated internal standard is a critical component in the bioanalytical workflow for pharmacokinetic (PK) or toxicokinetic (TK) studies. The following diagram illustrates the logical relationship in such a study.

PK_Study_Logic cluster_in_vivo In Vivo Phase cluster_in_vitro Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing Dosing of Non-deuterated Analyte to Subject Sampling Biological Sample Collection (Time Points) Dosing->Sampling Spiking Spiking of Internal Standard (this compound) Sampling->Spiking Extraction Sample Extraction Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Concentration Concentration Determination (Analyte/IS Ratio) LCMS->Concentration PK_Model Pharmacokinetic Modeling Concentration->PK_Model

Caption: Logical workflow of a pharmacokinetic study.

Conclusion

The HPLC-MS/MS and GC-MS methods presented provide robust and reliable approaches for the chromatographic separation and analysis of this compound. The HPLC-MS/MS method is particularly well-suited for its intended use as an internal standard in quantitative bioanalysis due to its high sensitivity and specificity. The GC-MS method offers an alternative for purity assessment and analysis in simpler matrices. The provided protocols and workflows serve as a comprehensive guide for researchers and scientists in the fields of drug development and analytical chemistry.

References

Application Notes and Protocols for the Use of 2,3-Dihydro-5-benzofuranethanol-d4 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of organic micropollutants in environmental matrices is a critical task in environmental monitoring and risk assessment. 2,3-Dihydro-5-benzofuranethanol is a compound of interest due to its potential presence in the environment arising from various industrial and commercial applications. Its analysis at trace levels requires robust and reliable analytical methodologies. The use of stable isotope-labeled internal standards, such as 2,3-Dihydro-5-benzofuranethanol-d4, is the gold standard for quantitative analysis using mass spectrometry.[1] The deuterated analogue closely mimics the chemical and physical properties of the native analyte, allowing for effective correction of matrix effects and variations during sample preparation and analysis, thereby enhancing accuracy and precision.[2][3]

These application notes provide a generalized framework and detailed protocols for the determination of 2,3-Dihydro-5-benzofuranethanol in environmental samples, utilizing this compound as an internal standard. The methodologies are based on established techniques for the analysis of semi-volatile organic compounds in water and soil matrices.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before any sample processing steps. The isotopically labeled standard and the native analyte are assumed to behave identically during extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, compensating for any losses during the analytical workflow.

Experimental Protocols

Due to the limited availability of specific validated methods for 2,3-Dihydro-5-benzofuranethanol in environmental matrices, the following protocols are presented as representative methods for the analysis of semi-volatile organic compounds of similar chemical structure. These protocols for water and soil/sediment samples are based on common extraction and analysis techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Analysis of 2,3-Dihydro-5-benzofuranethanol in Water Samples

This protocol describes the determination of 2,3-Dihydro-5-benzofuranethanol in water samples using liquid-liquid extraction followed by GC-MS analysis with this compound as an internal standard.

1. Sample Collection and Preservation:

  • Collect water samples in 1-liter amber glass bottles with Teflon-lined caps.

  • If residual chlorine is present, quench with 80 mg of sodium thiosulfate (B1220275) per liter of sample.

  • Store samples at 4°C and extract within 7 days of collection.

2. Sample Preparation and Extraction:

  • Allow the water sample (1 L) to equilibrate to room temperature.

  • Spike the sample with a known amount of this compound solution in methanol (B129727) (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 100 ng/L).

  • Adjust the pH of the water sample to < 2 with 6M HCl.

  • Transfer the sample to a 2 L separatory funnel.

  • Add 60 mL of dichloromethane (B109758) (DCM) to the separatory funnel, cap, and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower organic layer into a flask.

  • Repeat the extraction two more times with fresh 60 mL portions of DCM, combining the extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate (B86663).

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

3. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of semi-volatile compounds.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Monitor characteristic ions for both the native analyte and the deuterated internal standard.

4. Quantification:

  • Create a calibration curve by analyzing a series of standards containing known concentrations of 2,3-Dihydro-5-benzofuranethanol and a constant concentration of this compound.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Calculate the concentration of 2,3-Dihydro-5-benzofuranethanol in the environmental sample using the response factor from the calibration curve.

Protocol 2: Analysis of 2,3-Dihydro-5-benzofuranethanol in Soil and Sediment Samples

This protocol outlines a method for the extraction and analysis of 2,3-Dihydro-5-benzofuranethanol from solid matrices using pressurized liquid extraction (PLE) or sonication, followed by GC-MS.

1. Sample Collection and Preparation:

  • Collect soil or sediment samples in glass jars with Teflon-lined lids.

  • Store samples at 4°C.

  • Prior to extraction, homogenize the sample and determine the moisture content of a separate subsample by drying at 105°C to a constant weight.

2. Extraction:

  • Pressurized Liquid Extraction (PLE):

    • Mix 10 g of the homogenized sample with an equal amount of diatomaceous earth or anhydrous sodium sulfate and pack into a PLE cell.

    • Spike the sample directly in the cell with a known amount of this compound solution.

    • Extract using a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).

    • Collect the extract in a vial.

  • Sonication Extraction:

    • Weigh 10 g of the homogenized sample into a beaker.

    • Spike with the internal standard solution.

    • Add 50 mL of a 1:1 mixture of acetone and hexane.

    • Extract using an ultrasonic probe for 3 minutes.

    • Decant the solvent and repeat the extraction two more times with fresh solvent.

    • Combine the extracts.

3. Extract Cleanup (if necessary):

  • For complex matrices, a cleanup step may be required to remove interferences. Solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge can be effective.

  • Condition the SPE cartridge with hexane.

  • Load the concentrated extract onto the cartridge.

  • Elute the target analytes with a suitable solvent or solvent mixture (e.g., a mixture of hexane and acetone).

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis and Quantification:

  • Follow the same GC-MS conditions and quantification procedure as described in Protocol 1.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that could be obtained using the described protocols. These values are for illustrative purposes and would need to be experimentally determined during method validation.

Table 1: GC-MS Selected Ion Monitoring (SIM) Parameters

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2,3-Dihydro-5-benzofuranethanol15.2135164107
This compound15.1139168111

Table 2: Method Validation Data (Hypothetical)

ParameterWater MatrixSoil Matrix
Linearity (r²) > 0.995> 0.995
Limit of Detection (LOD) 5 ng/L0.5 µg/kg
Limit of Quantification (LOQ) 15 ng/L1.5 µg/kg
Recovery (%) 85 - 110%80 - 115%
Precision (RSD %) < 15%< 20%

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of 2,3-Dihydro-5-benzofuranethanol in environmental samples.

Workflow_Water_Analysis cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample 1L Water Sample Spike Spike with This compound Sample->Spike Adjust_pH Adjust pH to < 2 Spike->Adjust_pH LLE Extract with DCM (3 x 60 mL) Adjust_pH->LLE Dry Dry with Na2SO4 LLE->Dry Concentrate Concentrate to 1 mL Dry->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Quant Quantification GCMS->Quant

Caption: Workflow for water sample analysis.

Workflow_Soil_Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (Optional) cluster_analysis Analysis Sample 10g Soil Sample Homogenize Homogenize Sample->Homogenize Spike Spike with This compound Homogenize->Spike PLE Pressurized Liquid Extraction (Acetone:Hexane) Spike->PLE SPE Solid-Phase Extraction (Silica/Florisil) PLE->SPE Concentrate Concentrate to 1 mL SPE->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Quant Quantification GCMS->Quant

Caption: Workflow for soil/sediment sample analysis.

Conclusion

The use of this compound as an internal standard provides a robust approach for the accurate quantification of the parent compound in complex environmental matrices. The presented protocols, based on standard analytical techniques for semi-volatile organic compounds, offer a solid foundation for method development and validation. Researchers should perform in-house validation to determine the specific performance characteristics of the method for their particular application and matrix. The inherent advantages of the isotope dilution technique, such as correction for matrix-induced signal suppression or enhancement and compensation for analyte losses during sample workup, make it an indispensable tool for reliable environmental analysis.[2][3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Signal for 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the mass spectrometry signal of 2,3-Dihydro-5-benzofuranethanol-d4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in mass spectrometry?

A1: this compound is the deuterated form of a metabolite of the antidepressant drug Vilazodone. In mass spectrometry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the non-labeled metabolite in biological matrices. Its key advantage is that it co-elutes with the analyte and behaves similarly during sample preparation and ionization, which helps to correct for matrix effects and variability in the analytical process.[1]

Q2: I am not seeing any signal for this compound. What are the first things I should check?

A2: If you are not observing a signal, begin with the following checks:

  • Instrument Performance: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[2]

  • Standard Solution Integrity: Confirm the concentration and integrity of your this compound stock and working solutions. Consider preparing a fresh dilution.[2]

  • Direct Infusion: Infuse a known concentration of the standard directly into the mass spectrometer to verify its ionization and detection without the liquid chromatography (LC) system. This will help isolate the problem to either the MS or the LC components.[2]

  • Source Conditions: Verify that the ion source parameters (e.g., spray voltage, gas temperatures, gas flows) are appropriate for your instrument and the compound class.

Q3: The signal intensity for my this compound is very low. How can I improve it?

A3: Low signal intensity can be addressed by optimizing several factors:

  • Ion Source Parameters: Systematically adjust the spray voltage, source temperature, and nebulizer gas flow to find the optimal settings.[2]

  • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For compounds like 2,3-Dihydro-5-benzofuranethanol, using a mobile phase with a small amount of formic acid (e.g., 0.1%) can improve protonation in positive ion mode.

  • Mass Transitions (MRM): Ensure you are monitoring the most abundant and stable precursor and product ions. You may need to perform a product ion scan to determine the optimal transitions.

  • Sample Preparation: Optimize your extraction procedure to maximize recovery and minimize matrix effects.[3]

Q4: My this compound peak is showing tailing or splitting. What could be the cause?

A4: Poor peak shape is often related to chromatography or sample preparation:

  • Column Contamination: The analytical column may be contaminated. Try washing the column with a strong solvent or using a guard column.

  • Inappropriate Mobile Phase: The pH of the mobile phase may be unsuitable. Ensure the analyte is in a single ionic form.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Injector Issues: Check the autosampler for any issues with the syringe or injection port.

Q5: I'm observing a shift in the retention time of this compound compared to its non-deuterated analog. Is this normal?

A5: Yes, a slight shift in retention time, known as the "isotope effect," is common for deuterated standards, especially in reversed-phase chromatography. The deuterated compound often elutes slightly earlier than the non-deuterated analyte. While a small, consistent shift is acceptable, a large or variable shift can lead to differential matrix effects and compromise quantification. If the separation is significant, consider adjusting your chromatographic method to ensure co-elution.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
No Signal or Very Low Signal 1. Incorrect mass spectrometer settings.1a. Perform a direct infusion of the standard to optimize precursor and product ions, and collision energy. 1b. Ensure the instrument is in the correct ionization mode (positive ESI is recommended).
2. Poor ionization efficiency.2a. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 2b. Adjust mobile phase pH with additives like formic acid or ammonium (B1175870) formate.
3. Sample degradation.3. Prepare fresh stock and working solutions.
4. Inefficient sample extraction.4. Evaluate and optimize the extraction method (e.g., LLE, SPE) for recovery.[3]
Inconsistent or Non-Reproducible Signal 1. Unstable spray in the ion source.1. Check for clogs in the sample capillary and ensure a stable LC flow rate.
2. Matrix effects.2a. Dilute the sample to reduce the concentration of interfering matrix components. 2b. Improve sample cleanup with a more rigorous extraction method.[3]
3. Deuterium (B1214612) exchange.3. Avoid harsh acidic or basic conditions during sample preparation if the deuterium labels are on exchangeable positions.[2]
Poor Peak Shape (Tailing, Splitting) 1. Column degradation or contamination.1. Use a guard column and wash the analytical column with a strong solvent. Replace the column if necessary.
2. Inappropriate mobile phase pH.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
3. Sample overload.3. Reduce the injection volume or dilute the sample.
Inaccurate Quantification 1. Differential matrix effects due to chromatographic separation of analyte and internal standard.1. Adjust chromatographic conditions (e.g., gradient, flow rate) to achieve co-elution.
2. Presence of unlabeled analyte in the deuterated standard.2. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.
3. Incorrect concentration of the internal standard.3. Verify the concentration of your working solution and prepare a fresh stock solution if needed.

Experimental Protocols

Protocol 1: LC-MS/MS Method Development for this compound

This protocol provides a starting point for developing a robust LC-MS/MS method.

1. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a working solution of 1 µg/mL by diluting the stock solution with 50:50 methanol:water.

2. Mass Spectrometry Optimization (Direct Infusion):

  • Infuse the 1 µg/mL working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal of the precursor ion.

  • Perform a product ion scan to identify the most abundant and stable product ions.

  • Optimize the collision energy for the selected precursor/product ion transitions.

3. Liquid Chromatography:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).[6]

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with a low percentage of Mobile Phase B and ramp up to elute the analyte. A suggested starting gradient is 10-90% B over 5 minutes.

  • Injection Volume: 5 µL.

4. Data Acquisition:

  • Set up a Multiple Reaction Monitoring (MRM) method using the optimized transitions and collision energies.

Protocol 2: Sample Preparation using Protein Precipitation

This is a general protocol for extracting this compound from plasma samples.

1. Sample Spiking:

  • To 100 µL of plasma, add a known amount of this compound working solution.

2. Protein Precipitation:

  • Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex for 1 minute to precipitate the proteins.

3. Centrifugation:

  • Centrifuge the sample at 10,000 x g for 10 minutes.

4. Supernatant Transfer:

  • Carefully transfer the supernatant to a clean tube.

5. Evaporation and Reconstitution:

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

6. Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

Parameter Suggested Starting Value Notes
Precursor Ion (m/z) 183.1[M+H]+ for this compound (C10H8D4O2)
Product Ion (m/z) 137.1Predicted from fragmentation of similar structures. Should be confirmed by product ion scan.
Collision Energy (eV) 15-25To be optimized for your specific instrument.
Ionization Mode Positive Electrospray Ionization (ESI)
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)A common choice for this type of analyte.[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and ionization efficiency.[5][6]
Flow Rate 0.3 - 0.5 mL/min

Visualizations

Troubleshooting_Workflow Start Start: Low/No Signal for This compound Check_MS Check Mass Spectrometer Start->Check_MS Is MS performing correctly? Tune_Calibrate Tune & Calibrate MS Check_MS->Tune_Calibrate Check_LC Check LC System Signal_OK_LC Signal OK? Check_LC->Signal_OK_LC Check_Sample Check Sample/Standard Signal_OK_Sample Signal OK? Check_Sample->Signal_OK_Sample Infuse Direct Infusion of Standard Optimize_Source Optimize Source Parameters Infuse->Optimize_Source Tune_Calibrate->Infuse Signal_OK_MS Signal OK? Optimize_Source->Signal_OK_MS Signal_OK_MS->Start No, Re-evaluate MS Signal_OK_MS->Check_LC Yes Signal_OK_LC->Check_Sample Yes Troubleshoot_LC Troubleshoot LC: Flow, Leaks, Column Signal_OK_LC->Troubleshoot_LC No Troubleshoot_Sample Troubleshoot Sample: Prep, Degradation Signal_OK_Sample->Troubleshoot_Sample No End Problem Resolved Signal_OK_Sample->End Yes Troubleshoot_LC->Check_LC Troubleshoot_Sample->Check_Sample

Caption: Troubleshooting workflow for low or no signal.

Experimental_Workflow Sample_Prep Sample Preparation (e.g., Protein Precipitation) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation Ionization Ionization (Positive ESI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General experimental workflow for LC-MS/MS analysis.

References

Common sources of contamination for 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-5-benzofuranethanol-d4. The information is designed to help identify and resolve common sources of contamination and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination for this compound?

A1: Common sources of contamination can be broadly categorized into three groups:

  • Synthesis-Related Impurities: These are impurities that arise from the manufacturing process. They can include unreacted starting materials, byproducts of side reactions, and residual reagents or catalysts.

  • Handling and Storage-Related Impurities: Contamination can be introduced through improper handling, such as using contaminated glassware or solvents, or exposure to air and moisture. Degradation of the compound over time due to improper storage conditions (e.g., exposure to light or high temperatures) can also be a source of impurities.

  • Deuteration-Related Impurities: These are specific to isotopically labeled compounds and can include incompletely deuterated material or byproducts from the deuteration process.

Q2: How can I identify the presence of contaminants in my sample?

A2: The most common analytical techniques for identifying impurities in this compound are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can reveal the presence of organic impurities. The presence of unexpected signals or altered integration values can indicate contamination.

  • Mass Spectrometry (MS): MS, particularly when coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for detecting and identifying impurities, even at trace levels.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can be used to assess the purity of the sample and quantify the levels of impurities.

Q3: What steps can I take to minimize contamination during my experiments?

A3: To minimize contamination, we recommend the following best practices:

  • Use high-purity solvents and reagents from reputable suppliers.

  • Ensure all glassware is scrupulously clean and dry.

  • Handle the compound in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

  • Store the compound in a cool, dark, and dry place, preferably in a tightly sealed container.

  • Always use clean spatulas and weighing papers.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you may encounter when using this compound.

Issue 1: Unexpected peaks in NMR or MS spectra.

This is a common indication of contamination. The following table summarizes potential impurities and their likely sources.

Potential Contaminant Likely Source Suggested Action
2,3-Dihydro-5-benzofuranethanol (non-deuterated)Incomplete deuteration during synthesis.If isotopic purity is critical, consider purification by chromatography or re-deuteration if feasible.
2,3-Dihydrobenzofuran-5-acetic acid or its ethyl esterIncomplete reduction of the starting material during synthesis.Purify the sample using column chromatography.
Solvents (e.g., Tetrahydrofuran (B95107), Ethyl Acetate)Residual solvents from the synthesis or purification process.Remove residual solvents under high vacuum.
WaterAbsorption of atmospheric moisture due to improper handling or storage.Dry the sample using a suitable drying agent or by lyophilization if the compound is stable under these conditions.
Unidentified aromatic compoundsByproducts from the synthesis of the benzofuran (B130515) ring system.Characterize the impurity using advanced analytical techniques (e.g., high-resolution MS, 2D NMR) and consider purification by preparative HPLC.
Triphenylphosphine oxideByproduct if a Wittig reaction was used in the synthesis of the starting material.Remove by column chromatography.
Issue 2: Inconsistent experimental results.

Inconsistent results can often be traced back to sample purity or degradation.

Symptom Potential Cause Suggested Action
Lower than expected biological activity or reaction yield.Presence of inhibitors or inactive impurities. Degradation of the compound.Verify the purity of your sample using the analytical methods described in Q2. If impurities are detected, purify the sample. Check the storage conditions and age of the compound.
Variability between experimental runs.Inconsistent sample purity or handling procedures.Use a fresh, unopened vial of the compound for critical experiments. Standardize all handling and experimental procedures.

Experimental Protocols

While specific synthesis and purification protocols for this compound are often proprietary, a general approach for the synthesis of the non-deuterated analog involves the reduction of 2,3-dihydrobenzofuran-5-acetic acid or its corresponding ethyl ester.

General Protocol for Reduction of Ethyl 2-(2,3-dihydrobenzofuran-5-yl)acetate:

  • Dissolution: Dissolve ethyl 2-(2,3-dihydrobenzofuran-5-yl)acetate in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Reduction: Cool the solution to 0°C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or a deuterated equivalent (e.g., LiAlD₄ for direct deuteration).

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow, sequential addition of water and a sodium hydroxide (B78521) solution at 0°C.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound.

TroubleshootingWorkflow start Start: Experimental Issue Encountered check_purity Step 1: Verify Purity (NMR, LC-MS, HPLC) start->check_purity is_pure Is the sample pure? check_purity->is_pure troubleshoot_protocol Step 2: Review Experimental Protocol - Reagent quality - Glassware cleanliness - Reaction conditions is_pure->troubleshoot_protocol Yes identify_contaminant Step 2: Identify Contaminant(s) (Refer to Troubleshooting Table) is_pure->identify_contaminant No re_evaluate Step 4: Re-evaluate Experiment troubleshoot_protocol->re_evaluate purify Step 3: Purify Sample (Chromatography, Recrystallization) identify_contaminant->purify purify->re_evaluate end End: Issue Resolved re_evaluate->end

Caption: Troubleshooting workflow for this compound.

Technical Support Center: Optimizing 2,3-Dihydro-5-benzofuranethanol-d4 Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 2,3-Dihydro-5-benzofuranethanol-d4. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the peak shape of this analyte in your High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape, manifesting as tailing or fronting, can arise from a variety of factors. For a polar molecule like this compound, common culprits include secondary interactions with the stationary phase, improper mobile phase pH, column overload, and issues with the sample solvent.[1][2][3]

Q2: How does the mobile phase pH affect the peak shape of my analyte?

The mobile phase pH is a critical parameter, especially for compounds with ionizable groups.[4][5] Although this compound is not strongly acidic or basic, the hydroxyl group's slight acidity and the potential for interaction with residual silanols on the column packing material can be influenced by pH. Operating at an optimal pH can suppress these interactions and significantly improve peak symmetry.[6][7] It is generally advisable to work at a pH that is at least 2 units away from the analyte's pKa.

Q3: Can the sample solvent impact my results?

Absolutely. The composition and strength of the solvent used to dissolve your sample can have a pronounced effect on peak shape.[8][9][10] Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak fronting and broadening.[11][12] Conversely, using a weaker solvent can sometimes help in sharpening the peak.[8] Whenever feasible, dissolving the sample in the initial mobile phase is the best practice.

Q4: What is column overload and how can I avoid it?

Column overload occurs when the amount of sample injected exceeds the capacity of the column to efficiently separate it.[13][14] This can lead to peak fronting, where the peak appears as a "shark fin".[13] To avoid this, you can either reduce the concentration of your sample or decrease the injection volume.[12][15]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common peak shape issues encountered during the analysis of this compound.

Guide 1: Addressing Peak Tailing

Peak tailing, where the latter half of the peak is drawn out, is a frequent problem.

Symptoms:

  • Asymmetrical peak with a tail extending to the right.

  • Tailing factor (Tf) or Asymmetry factor (As) > 1.2.[16]

Potential Causes and Solutions:

CauseRecommended Action
Secondary Silanol (B1196071) Interactions Utilize a modern, high-purity, end-capped C18 column to minimize exposed silanol groups.[1][6] Consider adding a competitive base, like triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask residual silanols.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be slightly acidic (e.g., pH 3-4) using a buffer like formate (B1220265) or acetate (B1210297) to suppress the ionization of residual silanols.[7][17]
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants.[16] If the problem persists, the column may be degraded and require replacement.[1]
Metal Chelation If your system has stainless steel components, trace metal ions can interact with your analyte. Consider adding a chelating agent like EDTA to the mobile phase or using a metal-free or bio-inert HPLC system.[18]
Guide 2: Correcting Peak Fronting

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is also a common issue.

Symptoms:

  • Asymmetrical peak with a "shark fin" or "sailboat" appearance.[13]

  • Tailing factor (Tf) or Asymmetry factor (As) < 0.9.[14]

Potential Causes and Solutions:

CauseRecommended Action
Column Overload (Mass or Concentration) Dilute the sample concentration or reduce the injection volume.[12][13][15]
Inappropriate Sample Solvent Ensure the sample solvent is weaker than or has a similar elution strength to the mobile phase.[8][11] If possible, dissolve the sample in the initial mobile phase composition.
Column Channeling or Voids This can occur with older columns. Back-flushing the column (if permitted by the manufacturer) may help.[3] If a void has formed at the column inlet, the column likely needs to be replaced.[14]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol outlines a systematic approach to determine the optimal mobile phase pH for improving the peak shape of this compound.

  • Initial Conditions:

    • Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30-70% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Sample Concentration: 10 µg/mL in 50:50 Water:Acetonitrile.

  • pH Adjustment:

    • Prepare three different mobile phase A solutions and adjust the pH with formic acid to 3.0, 4.5, and 6.0.

    • Equilibrate the column with each mobile phase for at least 15 column volumes before the first injection.

  • Data Analysis:

    • Inject the sample under each pH condition and record the chromatograms.

    • Calculate the tailing factor (or asymmetry factor) and theoretical plates for the analyte peak at each pH.

    • Compare the results to identify the pH that provides the most symmetrical and efficient peak.

Illustrative Data:

Mobile Phase pHTailing Factor (Tf)Theoretical Plates (N)
3.01.112,500
4.51.59,800
6.01.97,200
Protocol 2: Sample Solvent Evaluation

This protocol helps in assessing the impact of the sample solvent on peak shape.

  • Chromatographic Conditions:

    • Use the optimized mobile phase conditions determined from Protocol 1.

  • Sample Preparation:

    • Prepare three separate solutions of this compound at the same concentration (e.g., 10 µg/mL) in the following solvents:

      • Solvent 1: Initial mobile phase composition (e.g., 70% Mobile Phase A: 30% Mobile Phase B).

      • Solvent 2: 100% Acetonitrile (a strong solvent).

      • Solvent 3: 100% Water (a weak solvent).

  • Analysis:

    • Inject each sample and record the chromatograms.

    • Compare the peak shape (asymmetry and width) for each sample solvent.

Illustrative Data:

Sample SolventPeak Shape Observation
Initial Mobile PhaseSymmetrical, sharp peak
100% AcetonitrileFronting, broader peak
100% WaterSlightly broader but symmetrical peak

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing or Fronting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Likely a System-Wide Issue (e.g., dead volume, detector) check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Issue check_all_peaks->analyte_specific No inspect_system Inspect for leaks, check fittings, and review detector settings. system_issue->inspect_system check_overload Is the peak fronting? analyte_specific->check_overload reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load Yes tailing_issue Peak is Tailing check_overload->tailing_issue No solution Improved Peak Shape reduce_load->solution check_solvent Is sample solvent stronger than mobile phase? change_solvent Dissolve sample in initial mobile phase or a weaker solvent. check_solvent->change_solvent Yes check_solvent->solution No change_solvent->solution optimize_ph Optimize Mobile Phase pH (e.g., slightly acidic) tailing_issue->optimize_ph check_column Using an end-capped, high-purity column? optimize_ph->check_column use_better_column Switch to a modern, end-capped column. check_column->use_better_column No add_modifier Consider adding a mobile phase modifier (e.g., TEA). check_column->add_modifier Yes use_better_column->add_modifier add_modifier->check_solvent

References

Technical Support Center: Matrix Effects in Bioanalysis with 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in bioanalysis, with a focus on methods utilizing 2,3-Dihydro-5-benzofuranethanol-d4 as a deuterated internal standard.

Understanding Matrix Effects

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, referring to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[2][3] Regulatory bodies like the FDA require thorough evaluation of matrix effects during method validation.[4][5]

The primary causes of matrix effects are endogenous components of the biological sample, such as phospholipids (B1166683), salts, and proteins, that are not completely removed during sample preparation.[6][7] These components can interfere with the ionization process in the mass spectrometer's ion source.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in bioanalysis?

A1: Matrix effects are the interference of co-eluting substances from a sample matrix on the ionization of a target analyte, leading to either ion suppression or enhancement.[2] This is a major concern because it can significantly impact the accuracy, reproducibility, and sensitivity of quantitative bioanalytical methods.[8]

Q2: How can I determine if my assay is affected by matrix effects?

A2: Matrix effects can be assessed both qualitatively and quantitatively.[6] The most common methods include:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[8][9]

  • Post-Extraction Spike Method: This is the "gold standard" for quantitative assessment.[6] It involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution.[6][9]

Q3: Will using a deuterated internal standard like this compound completely eliminate matrix effects?

A3: While stable isotope-labeled internal standards (SIL-IS) like this compound are the preferred choice to compensate for matrix effects, they may not always provide complete correction.[10][11] Because the analyte and the SIL-IS are nearly chemically identical, they are expected to co-elute and experience similar ionization effects.[10] However, slight differences in chromatographic retention times (isotopic effect) can lead to differential matrix effects, where the analyte and internal standard are exposed to different levels of interfering components.[10][12]

Q4: What are the regulatory expectations for matrix effect evaluation?

A4: Regulatory agencies such as the FDA require that bioanalytical methods be validated to demonstrate the absence of significant matrix effects.[4][5][13][14][15] This typically involves evaluating the matrix effect in at least six different lots of the biological matrix.[15] The accuracy and precision of quality control (QC) samples prepared in these different matrices should meet the acceptance criteria.[15]

Troubleshooting Guides

Guide 1: Systematic Investigation of Matrix Effects

If you suspect matrix effects are impacting your assay, a systematic approach is crucial for identification and resolution.

Step 1: Quantify the Matrix Effect

Utilize the post-extraction spike method to determine the matrix factor (MF).

Experimental Protocol: Matrix Effect Evaluation [16]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard (this compound) in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 suggests minimal matrix effect.

Step 2: Visualize the Problem

If significant matrix effects are observed, use a post-column infusion experiment to identify the retention time windows where suppression or enhancement is most pronounced. This will help in optimizing the chromatography to separate the analyte from the interfering matrix components.[17]

Guide 2: Optimizing Sample Preparation to Mitigate Matrix Effects

Improving the sample cleanup process is often the most effective way to reduce matrix effects.[1][18]

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.Often results in "dirty" extracts containing significant amounts of phospholipids and other endogenous components, leading to matrix effects.[19][7][20]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[1]Provides cleaner extracts than PPT by removing many polar interferences.[19]Can have lower recovery for polar analytes and is more labor-intensive.[19]
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a different solvent.[1]Offers highly selective extraction and can provide very clean extracts, significantly reducing matrix effects.More complex and costly than PPT or LLE. Method development can be time-consuming.
HybridSPE®-Phospholipid A specialized technique that combines protein precipitation with the removal of phospholipids via a zirconia-coated sorbent.[21]Highly effective at removing phospholipids, a major source of matrix effects in plasma and serum samples.[21]More expensive than standard PPT.
Guide 3: Chromatographic Strategies to Overcome Matrix Effects

If sample preparation optimization is insufficient, modifying the chromatographic conditions can help separate the analyte from interfering matrix components.[22][23]

StrategyDescriptionImplementation
Gradient Elution Optimization Modify the mobile phase gradient to increase the separation between the analyte and co-eluting matrix components.Employ a shallower gradient around the elution time of the analyte to improve resolution.
Column Chemistry Selection Use a different stationary phase that provides alternative selectivity.If using a C18 column, consider a phenyl-hexyl or a polar-embedded phase to change the elution profile of both the analyte and interferences.
Increase Retention Time Move the analyte peak to a cleaner region of the chromatogram where there is less ion suppression.Adjust the mobile phase composition to be weaker (e.g., less organic solvent in reversed-phase) to increase retention.[22]
Use of a Diverter Valve Divert the flow from the column to waste during the initial and final parts of the run when highly retained or unretained matrix components are eluting.[9]Program the diverter valve to switch to the mass spectrometer only during the elution window of the analyte.

Visualizing Experimental Workflows and Concepts

cluster_0 Matrix Effect Evaluation Workflow start Start: Suspected Matrix Effect quantify Quantify Matrix Effect (Post-Extraction Spike) start->quantify decision Significant Effect? quantify->decision optimize_prep Optimize Sample Preparation (LLE, SPE, HybridSPE) decision->optimize_prep Yes end End: Method Validated decision->end No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_prep->optimize_chrom re_evaluate Re-evaluate Matrix Effect optimize_chrom->re_evaluate re_evaluate->decision

Caption: A decision-making workflow for troubleshooting matrix effects.

cluster_1 Mechanism of Ion Suppression ESI_Source Electrospray Ionization (ESI) Source Droplet Charged Droplet (Analyte + Matrix Components) ESI_Source->Droplet Gas_Phase Gas Phase Ions Droplet->Gas_Phase Suppression Ion Suppression Mechanisms: - Competition for charge - Neutralization of analyte ions - Changes in droplet properties Droplet->Suppression MS_Inlet Mass Spectrometer Inlet Gas_Phase->MS_Inlet

Caption: Key mechanisms contributing to ion suppression in the ESI source.

References

Resolving co-elution issues with 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues with 2,3-Dihydro-5-benzofuranethanol-d4 in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of 2,3-Dihydro-5-benzofuranethanol. Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are commonly used as internal standards in quantitative mass spectrometry (MS) assays, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][2] Their primary role is to correct for variability during sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and reproducibility of the analytical method.[1][2] The non-deuterated parent compound and its analogs have been investigated as antioxidant-based inhibitors of leukotriene biosynthesis, suggesting their relevance in research related to inflammation and asthma.[3]

Q2: What is co-elution and why is it a problem in chromatographic analysis?

Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[4] This is problematic because it can interfere with the accurate identification and quantification of the target analyte.[4][5] In LC-MS, co-eluting substances can cause ion suppression or enhancement, leading to skewed quantitative results and reduced reproducibility.[5]

Q3: Why does my deuterated internal standard (this compound) elute slightly earlier than the non-deuterated analyte?

This phenomenon is known as the chromatographic isotope effect.[6] Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[6][7] This is attributed to minor differences in the physicochemical properties, such as lipophilicity, caused by the substitution of hydrogen with deuterium.[7] While a slight separation is common, complete co-elution is ideal for the most effective correction of matrix effects.[7][8]

Q4: What is the "isotope effect" in chromatography?

The isotope effect in chromatography refers to the difference in retention behavior between a substance and its isotopically substituted analog.[6] For deuterated compounds, this effect is generally small but can be significant enough to cause partial or complete separation from the non-labeled analyte.[9] The magnitude of the isotope effect can be influenced by the number and position of the deuterium atoms in the molecule, as well as the chromatographic conditions.[9]

Q5: How can I confirm if I have a co-elution problem?

If you suspect co-elution, you can use a high-resolution mass spectrometer to check for the presence of multiple components within a single chromatographic peak.[10] Another approach is to use a diode array detector (DAD) if your compounds are UV-active. A DAD can assess peak purity by comparing UV spectra across the peak; non-identical spectra suggest the presence of more than one compound.[4] If you observe peak tailing or the appearance of a "shoulder" on your peak, this can also be an indication of co-elution.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound as an internal standard.

Issue 1: Poor Resolution Between this compound and the Analyte

Potential Causes:

  • Inadequate chromatographic conditions (mobile phase, gradient, flow rate, column temperature).

  • Unsuitable column chemistry for the analytes.

  • Column degradation or contamination.

Recommended Solutions:

  • Optimize the Mobile Phase:

    • Weaken the Mobile Phase: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase can increase retention times and potentially improve the separation between the analyte and the internal standard.[4]

    • Adjust pH: If the analyte has ionizable groups, adjusting the mobile phase pH can alter its retention characteristics. Ensure the chosen pH is compatible with the column chemistry.

  • Modify the Elution Gradient:

    • Shallow Gradient: Employing a shallower gradient (a slower increase in the organic solvent percentage over time) can enhance resolution between closely eluting peaks.

    • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition where the analytes are eluting can also improve separation.

  • Adjust Flow Rate and Temperature:

    • Lower Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, which may lead to better separation.

    • Change Column Temperature: Increasing the column temperature generally decreases retention times but can sometimes improve peak shape and resolution.[11] Conversely, a lower temperature may increase retention and enhance separation.

  • Evaluate Column Chemistry:

    • Different Stationary Phase: If optimization of the mobile phase is unsuccessful, consider a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) that offers different selectivity.

    • Smaller Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) generally provide higher efficiency and better resolution.[12]

Issue 2: Inconsistent Analyte/Internal Standard Response Ratio

Potential Causes:

  • Differential matrix effects due to chromatographic separation of the analyte and internal standard.[10]

  • Isotopic interference from the analyte or background ions.[13][14]

  • Deuterium exchange with the solvent or matrix.[10]

Recommended Solutions:

  • Achieve Co-elution: The most effective way to mitigate differential matrix effects is to adjust the chromatographic conditions to ensure the analyte and internal standard co-elute as closely as possible.[7][8]

  • Improve Sample Preparation: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.[2]

  • Check for Isotopic Interference:

    • Analyze a high-concentration sample of the non-deuterated analyte and monitor the mass transition of the deuterated internal standard. A signal in the internal standard channel indicates isotopic contribution from the analyte.

    • Ensure a sufficient mass difference (typically ≥3 amu) between the analyte and the internal standard.[10]

  • Verify Label Stability: Ensure the deuterium atoms are on stable positions within the molecule and are not prone to exchange with hydrogen from the solvent.[8] Avoid highly acidic or basic conditions if the label is labile.[10]

Issue 3: Peak Fronting or Tailing Leading to Apparent Co-elution

Potential Causes:

  • Column overload.

  • Column contamination or degradation.

  • Incompatibility between the sample solvent and the mobile phase.

Recommended Solutions:

  • Reduce Sample Concentration: Inject a lower concentration of the sample to see if peak shape improves. Overloading the column can lead to peak distortion.[12]

  • Clean or Replace the Column: Flush the column according to the manufacturer's instructions.[12] If peak shape does not improve, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column.[12]

  • Match Sample Solvent to Mobile Phase: Dilute the sample in a solvent that is of similar or weaker strength than the initial mobile phase composition.[12] Injecting a sample in a much stronger solvent can cause peak distortion.

Experimental Protocols

Generic LC-MS/MS Method for Analysis

The following table outlines a starting point for an experimental protocol. This should be optimized for your specific instrument and application.

Parameter Description
Sample Preparation Protein Precipitation: To 100 µL of plasma, add 10 µL of the internal standard working solution. Add 300 µL of cold acetonitrile with 0.1% formic acid. Vortex vigorously and centrifuge. Transfer the supernatant for analysis.[2]
Chromatography Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Mass Spectrometry Ionization Mode: Electrospray Ionization (ESI), Positive or Negative, depending on the analyte.
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Source Parameters: Optimize gas flows, temperatures, and voltages for the specific analytes.
MRM Transitions: Determine the optimal precursor and product ions for both 2,3-Dihydro-5-benzofuranethanol and its d4 analog by infusing the individual compounds.

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with 2,3-Dihydro-5- benzofuranethanol-d4 Sample->Spike Extract Protein Precipitation / SPE Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Inject Sample Evap->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.

Troubleshooting Logic for Co-elution

Start Co-elution or Poor Resolution Observed CheckMethod Review Chromatographic Method Start->CheckMethod OptimizeGradient Modify Gradient (shallower) CheckMethod->OptimizeGradient Yes CheckPeakShape Peak Shape (Tailing/Fronting)? CheckMethod->CheckPeakShape No ChangeMobilePhase Adjust Mobile Phase (Solvent ratio, pH) OptimizeGradient->ChangeMobilePhase ChangeColumn Try Different Column Chemistry/Dimensions ChangeMobilePhase->ChangeColumn Resolved Issue Resolved ChangeColumn->Resolved ReduceConcentration Lower Sample Concentration CheckPeakShape->ReduceConcentration Yes CheckPeakShape->Resolved No CheckSolvent Match Sample Solvent to Mobile Phase ReduceConcentration->CheckSolvent CleanColumn Clean/Replace Column CheckSolvent->CleanColumn CleanColumn->Resolved

Caption: A decision tree for troubleshooting co-elution issues in liquid chromatography.

References

Technical Support Center: Troubleshooting Poor Recovery of 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with the recovery of 2,3-Dihydro-5-benzofuranethanol-d4 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled version of 2,3-Dihydro-5-benzofuranethanol. Deuterated compounds are commonly used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods like LC-MS and GC-MS. The key advantage is that the deuterated standard is chemically almost identical to the analyte of interest, so it behaves similarly during sample preparation (extraction, derivatization) and chromatographic separation. However, it has a different mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. This helps to correct for analyte loss during sample processing and for variations in instrument response, leading to more accurate and precise quantification.

Q2: What are the common causes for poor recovery of a deuterated internal standard like this compound?

Poor recovery of a deuterated internal standard can arise from several factors, including:

  • Suboptimal Sample Preparation: This is the most common cause and includes inefficient extraction from the sample matrix, degradation of the standard during processing, or its adsorption to labware.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine, tissue homogenates) can interfere with the extraction process or suppress/enhance the ionization of the internal standard in the mass spectrometer source, leading to inaccurate measurements.

  • Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or irreversible adsorption to the analytical column can all contribute to low recovery.

  • Instability of the Compound: The deuterated standard might be unstable under the experimental conditions (e.g., pH, temperature, light exposure).

  • Pipetting or Dilution Errors: Simple human errors in sample and standard handling can lead to apparent low recovery.

Q3: Can the deuterium (B1214612) label on this compound be lost during my experiment?

Deuterium atoms on a molecule can sometimes be exchanged with hydrogen atoms from the surrounding solvent or matrix, a phenomenon known as isotopic exchange or back-exchange. The likelihood of this depends on the position of the deuterium atoms and the experimental conditions. For this compound, the deuterium atoms are on the ethanol (B145695) side chain. While generally stable, extreme pH conditions (highly acidic or basic) or high temperatures could potentially facilitate this exchange. If significant back-exchange occurs, it would lead to a decrease in the signal of the deuterated standard and an artificially high signal for the unlabeled analyte.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor recovery of this compound.

Diagram: Troubleshooting Workflow for Poor Recovery

PoorRecoveryTroubleshooting cluster_start cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_stability Compound Stability cluster_solution Potential Solutions Start Poor Recovery of This compound Check_Extraction Evaluate Extraction Efficiency Start->Check_Extraction Check_Chroma Assess Chromatography Start->Check_Chroma Check_Degradation Evaluate Compound Degradation Start->Check_Degradation Check_pH Optimize Sample pH Check_Extraction->Check_pH Check_Solvent Select Appropriate Solvent Check_Extraction->Check_Solvent Check_Adsorption Investigate Adsorption to Labware Check_Extraction->Check_Adsorption Sol_SPE Optimize SPE Method Check_Extraction->Sol_SPE Sol_LLE Optimize LLE Method Check_Extraction->Sol_LLE Sol_pH_Adjust Adjust pH Check_pH->Sol_pH_Adjust Sol_Solvent Change Solvents Check_Solvent->Sol_Solvent Sol_Labware Use Low-Binding Labware Check_Adsorption->Sol_Labware Check_MS Verify Mass Spectrometer Performance Check_Chroma->Check_MS Sol_Column Change Column/ Mobile Phase Check_Chroma->Sol_Column Sol_Source Clean/Tune MS Source Check_MS->Sol_Source Sol_Conditions Modify Storage/ Handling Conditions Check_Degradation->Sol_Conditions

Caption: A logical workflow for troubleshooting poor recovery.

Issues Related to Sample Preparation

Q: My recovery of this compound is low after solid-phase extraction (SPE). What should I do?

A: Poor recovery in SPE can be due to several factors. Here’s a systematic approach to troubleshoot:

  • Sorbent Selection: 2,3-Dihydro-5-benzofuranethanol is a moderately polar compound (calculated XLogP3 of a similar structure is 1.6). For extraction from an aqueous matrix, a reversed-phase sorbent (e.g., C18, C8) is a good starting point. If the matrix is non-polar, a normal-phase sorbent (e.g., silica, diol) might be more appropriate.

  • Conditioning and Equilibration: Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or buffer at the same pH as the sample). Inadequate conditioning can lead to poor retention.

  • Sample pH: The pH of your sample can affect the ionization state of the analyte and its interaction with the sorbent. Since 2,3-Dihydro-5-benzofuranethanol has a hydroxyl group, its charge is pH-dependent. Adjusting the sample pH to ensure the compound is neutral may improve retention on a reversed-phase sorbent.

  • Wash Steps: The wash solvent may be too strong, causing premature elution of the analyte. Try a weaker wash solvent (e.g., a lower percentage of organic solvent in water).

  • Elution Solvent: The elution solvent may be too weak to desorb the analyte completely from the sorbent. Try a stronger solvent (e.g., increase the percentage of organic solvent, or try a different organic solvent like acetonitrile (B52724) or isopropanol).

Table 1: Example SPE Troubleshooting Parameters

ParameterPotential IssueSuggested Action
Sorbent Incorrect polarityFor aqueous samples, try a reversed-phase sorbent (C18). For non-polar samples, consider normal-phase (silica).
Sample pH Analyte is ionized and not retainedAdjust sample pH to suppress ionization of the hydroxyl group (e.g., neutral or slightly acidic).
Wash Solvent Too strong, causing analyte lossDecrease the organic solvent percentage in the wash step.
Elution Solvent Too weak, incomplete elutionIncrease the organic solvent percentage or switch to a stronger solvent (e.g., methanol (B129727) to acetonitrile).
Flow Rate Too fast, preventing interactionDecrease the flow rate during sample loading, washing, and elution.

Q: I am using liquid-liquid extraction (LLE) and the recovery is still poor. What can I do?

A: For LLE, consider the following:

  • Solvent Choice: The choice of extraction solvent is critical. Based on its structure, 2,3-Dihydro-5-benzofuranethanol is expected to have moderate polarity. Solvents like ethyl acetate (B1210297), dichloromethane, or a mixture of hexane (B92381) and ethyl acetate could be effective. Perform a small-scale pilot experiment to test the partitioning of the standard in different solvents.

  • pH Adjustment: The pH of the aqueous phase can significantly influence the extraction efficiency of compounds with acidic or basic functional groups. Adjusting the pH to ensure the analyte is in its neutral form will maximize its partitioning into the organic solvent.

  • Salting Out: Adding a salt (e.g., sodium chloride) to the aqueous phase can increase the polarity of the aqueous layer and drive the analyte into the organic phase, improving recovery.

  • Emulsion Formation: Emulsions can form at the interface of the two layers, trapping the analyte and leading to poor recovery. To break emulsions, you can try centrifugation, adding a small amount of a different organic solvent, or gentle stirring.

  • Multiple Extractions: Performing two or three extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.

Analytical Method-Related Issues

Q: Could my LC-MS or GC-MS method be the cause of poor recovery?

A: Yes, the analytical method itself can contribute to apparent low recovery.

  • Chromatography:

    • LC-MS: For a moderately polar compound like 2,3-Dihydro-5-benzofuranethanol, a reversed-phase C18 column with a mobile phase of water and methanol or acetonitrile (with or without a modifier like formic acid or ammonium (B1175870) acetate) is a common starting point. Poor peak shape (e.g., tailing) can lead to inaccurate integration and apparent low recovery. This can sometimes be addressed by adjusting the mobile phase pH or using a different column chemistry.

    • GC-MS: 2,3-Dihydro-5-benzofuranethanol has a hydroxyl group, which can lead to peak tailing on some GC columns. Derivatization of the hydroxyl group (e.g., silylation) can improve peak shape and thermal stability. Ensure the GC inlet temperature is high enough to volatilize the compound without causing degradation.

  • Mass Spectrometry:

    • Ion Suppression/Enhancement: In LC-MS, co-eluting matrix components can suppress or enhance the ionization of the internal standard, leading to inaccurate results. To assess this, compare the peak area of the standard in a clean solution to its peak area in a post-extraction spiked matrix sample. If a significant difference is observed, improve the sample cleanup or adjust the chromatography to separate the standard from the interfering components.

    • In-Source Fragmentation/Instability: The internal standard may be less stable in the ion source than the analyte, leading to a lower signal. This can sometimes be mitigated by optimizing the ion source parameters (e.g., temperature, voltages).

Compound Stability

Q: How can I assess the stability of this compound in my samples and solutions?

A: To evaluate stability, you can perform the following experiments:

  • Freeze-Thaw Stability: Analyze a sample, freeze it, thaw it, and re-analyze it. Repeat for several cycles to see if the concentration of the standard decreases.

  • Bench-Top Stability: Leave a sample on the bench at room temperature for a defined period (e.g., 4, 8, 24 hours) before analysis to determine its stability under typical laboratory conditions.

  • Stock Solution Stability: Store stock solutions at the intended temperature (e.g., 4°C or -20°C) and re-analyze them over time to check for degradation.

If instability is detected, consider storing samples and solutions at a lower temperature, protecting them from light, and minimizing the time they spend at room temperature.

Experimental Protocols

Protocol 1: Example Solid-Phase Extraction (SPE) Method for this compound from an Aqueous Matrix

This is a starting point protocol that should be optimized for your specific application.

  • Sorbent: C18 SPE cartridge (e.g., 100 mg, 1 mL).

  • Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading: Load 1 mL of your sample (pre-adjusted to a neutral or slightly acidic pH) onto the cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with your analytical method (e.g., mobile phase for LC-MS).

Diagram: SPE Workflow

SPE_Workflow Condition 1. Condition Sorbent (Methanol, then Water) Load 2. Load Sample Condition->Load Wash 3. Wash (5% Methanol/Water) Load->Wash Elute 4. Elute (Methanol or Acetonitrile) Wash->Elute Evap 5. Evaporate and Reconstitute Elute->Evap

Caption: A typical solid-phase extraction workflow.

Protocol 2: Example Liquid-Liquid Extraction (LLE) Method for this compound from an Aqueous Matrix
  • Sample Preparation: To 1 mL of your aqueous sample, add a buffer to adjust the pH to neutral or slightly acidic.

  • Extraction: Add 3 mL of ethyl acetate.

  • Mixing: Vortex the mixture for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat (Optional but Recommended): Repeat the extraction (steps 2-5) with a fresh aliquot of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness and reconstitute in a suitable solvent.

Summary of Physicochemical Properties (for 2,3-Dihydro-5-benzofuranethanol and related compounds)

PropertyValue/ObservationImplication for Analysis
Molecular Formula C₁₀H₈D₄O₂Molecular Weight: 168.23 g/mol .
Physical State White SolidShould be dissolved in an appropriate organic solvent for stock solutions.
Boiling Point (non-deuterated) 295 °CSuitable for GC analysis, though derivatization of the hydroxyl group is recommended to improve peak shape.
Polarity (inferred) Moderately PolarSoluble in polar organic solvents like methanol, ethanol, and acetonitrile. Will partition into moderately polar extraction solvents like ethyl acetate.
Calculated XLogP3 (of a similar structure) 1.6Suggests moderate hydrophobicity, suitable for reversed-phase chromatography and extraction from aqueous matrices.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for your specific application and matrix.

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and preventing isotopic exchange in deuterated standards. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with deuterated standards?

A: Isotopic exchange, also known as back-exchange, is an unintended chemical process where deuterium (B1214612) atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1] This is a significant concern in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), because it can compromise the accuracy and reliability of the results. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration.[2]

Q2: What are the primary factors that promote isotopic exchange?

A: Several key factors influence the rate of isotopic exchange:

  • pH: The pH of the solution is a critical factor, with both acidic and basic conditions catalyzing the exchange. The rate of exchange is typically at its minimum between pH 2.5 and 3.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][4]

  • Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium from the standard.[1][4] Aprotic solvents like acetonitrile (B52724) are generally preferred to minimize this risk.[3]

  • Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule. Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[1][4] Labels on carbon atoms are generally more stable.[5]

Q3: How can I determine if my deuterated standard is undergoing isotopic exchange?

A: Several signs may indicate that your deuterated standard is undergoing isotopic exchange:

  • A decrease in the signal intensity of the deuterated internal standard over time or across a batch of samples.[6]

  • An increase in the signal of the unlabeled analyte, especially in blank samples that have been spiked with the internal standard.[6]

  • Inconsistent or inaccurate quantitative results.[7]

  • Non-linear calibration curves.[3]

A definitive way to confirm isotopic exchange is to perform a stability study by incubating the deuterated standard in the sample matrix or solvent under your typical experimental conditions and monitoring for the appearance of the unlabeled analyte over time.[6][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to isotopic exchange.

Problem: Inconsistent or decreasing internal standard response.

This is a common indicator of isotopic exchange. The following workflow can help you diagnose and address the problem.

Troubleshooting_Workflow start Inconsistent IS Response check_purity 1. Verify IS Purity - Check for unlabeled analyte in stock solution. start->check_purity stability_exp 2. Perform Stability Experiment - Incubate IS in matrix and solvent. check_purity->stability_exp Purity Confirmed analyze_conditions 3. Analyze Experimental Conditions - Evaluate pH, temperature, and solvent. stability_exp->analyze_conditions Instability Detected evaluate_label 4. Evaluate Label Position - Is the deuterium on a labile site? analyze_conditions->evaluate_label Conditions Optimized solution Implement Corrective Actions evaluate_label->solution Stable Label Chosen

Caption: A stepwise workflow for troubleshooting inconsistent internal standard response.

Troubleshooting Steps:

  • Verify Internal Standard Purity: Before investigating experimental conditions, ensure that the inconsistency is not due to impurities in the deuterated standard itself.

    • Action: Analyze a fresh dilution of the internal standard stock solution to check for the presence of the unlabeled analyte. Consult the certificate of analysis for the specified isotopic purity.[3]

  • Perform a Stability Experiment: This will determine if the isotopic exchange is occurring under your specific experimental conditions.

    • Action: Conduct an experiment to assess the stability of the deuterated standard in your sample matrix and solvents over time. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Analyze and Optimize Experimental Conditions: If the stability experiment confirms exchange, evaluate the following parameters:

    • pH:

      • Problem: Highly acidic or basic conditions are promoting exchange.

      • Solution: Adjust the pH of your samples and mobile phase to be within the optimal range of 2.5-3, if compatible with your analytical method.[3]

    • Temperature:

      • Problem: Elevated temperatures are accelerating the exchange rate.

      • Solution: Maintain low temperatures (e.g., 4°C) for sample storage, preparation, and in the autosampler.[3]

    • Solvent:

      • Problem: Protic solvents (e.g., methanol, water) are facilitating the exchange.

      • Solution: If possible, switch to aprotic solvents like acetonitrile for sample preparation and chromatography.[3] Minimize the time the standard is in contact with protic solvents.

  • Evaluate the Deuterium Label Position: The chemical structure of the standard itself may be the root cause.

    • Problem: The deuterium atoms are located on a chemically labile position (e.g., on a heteroatom like oxygen or nitrogen).[1][4]

    • Solution: If the exchange persists after optimizing experimental conditions, consider using an internal standard with deuterium labels on more stable positions (e.g., on a carbon backbone).[5] Alternatively, consider using a standard with a different isotopic label, such as ¹³C or ¹⁵N, which are not susceptible to exchange.

Data Presentation: Impact of Experimental Conditions on Isotopic Exchange

The following tables summarize the relative impact of pH, temperature, and solvent choice on the stability of deuterated standards. This data is compiled from various sources and is intended to be a general guide.

Table 1: Relative Rate of Isotopic Exchange at Different pH Values

pH RangeRelative Exchange RateRecommendation
< 2.5HighAvoid if possible, unless required for chromatography.
2.5 - 3.0Low (Optimal) Ideal for minimizing back-exchange.[3]
3.0 - 7.0ModerateGenerally acceptable for many applications.
> 7.0High to Very HighAvoid; basic conditions significantly accelerate exchange.[4]

Table 2: Influence of Temperature on Isotopic Exchange

TemperatureRelative Exchange RateRecommendation
0 - 4°CLow Recommended for storage and sample handling.[3]
Room Temperature (~20-25°C)ModerateMinimize exposure time.
> 30°CHighAvoid prolonged exposure.

Table 3: Effect of Solvent Type on Isotopic Exchange

Solvent TypeExamplesRelative Exchange RateRecommendation
AproticAcetonitrile, TetrahydrofuranLow Preferred for sample preparation and chromatography.[3]
ProticWater, Methanol, EthanolHighMinimize use and exposure time.[1][4]

Experimental Protocols

Protocol 1: Assessment of Deuterated Standard Stability in Solution

Objective: To determine if the deuterated internal standard is stable under the experimental conditions by incubating it in the sample matrix and/or analytical solvents.[6]

Methodology:

  • Sample Preparation:

    • Time Zero (T=0) Samples: Spike a known concentration of the deuterated internal standard into a blank sample matrix (e.g., plasma, urine) and immediately process it according to your standard sample preparation protocol.

    • Incubated Samples: Spike the same concentration of the deuterated internal standard into the blank matrix and incubate it under the conditions you wish to test (e.g., room temperature for 4 hours, 4°C in the autosampler for 24 hours).

    • Solvent Stability Samples: Spike the internal standard into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction and preparation method.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[8]

  • Data Analysis:

    • Compare the peak area of the deuterated internal standard in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) in the internal standard signal suggests degradation or exchange.

    • Monitor the peak area of the unlabeled analyte in the incubated samples. A significant increase in this signal over time indicates that the deuterated standard is converting to the unlabeled form.

Stability_Protocol cluster_prep Sample Preparation T0 T=0 Samples (Spike and immediate processing) Process Sample Processing (Extraction/Preparation) T0->Process Incubated Incubated Samples (Spike and incubate) Incubated->Process Solvent Solvent Stability Samples (Spike in solvent and incubate) Solvent->Process Analysis LC-MS/MS Analysis (Monitor IS and analyte) Process->Analysis Data Data Analysis (Compare peak areas) Analysis->Data

Caption: Workflow for the deuterated standard stability assessment protocol.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a suitable deuterated internal standard involves considering several key factors to minimize the risk of isotopic exchange.

IS_Selection start Select Deuterated Internal Standard label_pos Evaluate Label Position start->label_pos isotopic_purity Assess Isotopic Purity start->isotopic_purity mass_shift Consider Mass Shift start->mass_shift coelution Ensure Co-elution start->coelution stable Stable (e.g., on Carbon) label_pos->stable labile Labile (e.g., on Heteroatom) label_pos->labile high_purity High Purity (>98%) isotopic_purity->high_purity low_purity Low Purity (<98%) isotopic_purity->low_purity sufficient_shift Sufficient Shift (≥3 amu) mass_shift->sufficient_shift insufficient_shift Insufficient Shift (<3 amu) mass_shift->insufficient_shift coelutes Co-elutes with Analyte coelution->coelutes no_coelution Does Not Co-elute coelution->no_coelution final_choice Optimal Internal Standard stable->final_choice high_purity->final_choice sufficient_shift->final_choice coelutes->final_choice

Caption: Decision tree for selecting a robust deuterated internal standard.

References

Enhancing ionization efficiency for 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,3-Dihydro-5-benzofuranethanol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance ionization efficiency and ensure successful, accurate analysis.

Frequently Asked Questions (FAQs)

Q1: Which ionization source, ESI or APCI, is more suitable for this compound?

A1: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the physicochemical properties of the analyte. 2,3-Dihydro-5-benzofuranethanol contains a hydroxyl group, making it a polar molecule. ESI is generally the preferred method for analyzing polar, ionizable, and non-volatile molecules.[1][2] APCI is better suited for less polar and more volatile compounds.[1][3] Therefore, ESI is the recommended starting point for this compound. If ESI yields a poor response, APCI can be evaluated as an alternative.[4]

Q2: I am observing a low or unstable signal for my analyte. What are the common causes?

A2: Low or unstable signal intensity in ESI-MS can stem from several factors:

  • Suboptimal Source Parameters: Incorrect settings for spray voltage, gas flows, or temperatures can significantly hinder ion formation and transmission.[5]

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for efficient ionization.[6] The use of non-volatile buffers or ion-pairing agents like Trifluoroacetic Acid (TFA) can suppress the signal.[7]

  • Ion Suppression: Co-eluting matrix components from the sample can compete with the analyte for ionization, reducing its signal intensity.[8][9]

  • Poor Desolvation: Inefficient evaporation of solvent from the ESI droplets can prevent the release of gas-phase ions.[10]

  • Instrument Contamination: A dirty ion source, particularly the sample cone or capillary, can lead to reduced sensitivity and inconsistent signals.[11]

Q3: How does the deuterium (B1214612) labeling in this compound affect my analysis?

A3: The primary effect is a phenomenon known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to slight differences in physicochemical properties. This may cause the deuterated standard to elute slightly earlier from the LC column than its non-deuterated counterpart.[5] While this shift is often minimal, it's crucial to ensure that the analyte and internal standard peaks co-elute as closely as possible for accurate quantification, especially if significant, differential ion suppression occurs across the peak width.[8][12]

Q4: What role does the cone voltage (or fragmentor/orifice voltage) play in ionization efficiency?

A4: The cone voltage is a critical parameter that affects the transfer of ions from the atmospheric pressure region of the ion source into the vacuum region of the mass analyzer.[10] Optimizing this voltage is crucial for two main reasons:

  • Maximizing Precursor Ion Signal: A properly set cone voltage will efficiently guide ions into the mass spectrometer, maximizing the signal of the intended molecular ion (e.g., [M+H]+).[2][5]

  • Controlling In-Source Fragmentation: Applying a higher cone voltage can induce fragmentation within the ion source (in-source collision-induced dissociation). While sometimes used for structural confirmation, excessive fragmentation will reduce the intensity of the precursor ion, which is typically used for quantification.[10]

Troubleshooting Guide

Problem 1: Low Signal Intensity or Poor Sensitivity

Possible CauseTroubleshooting Steps
Suboptimal Ion Source Parameters Systematically optimize ESI source parameters one at a time. Begin with the instrument manufacturer's default settings and adjust the spray voltage, nebulizer gas pressure, drying gas flow rate and temperature, and cone voltage to maximize the analyte signal.[5][13]
Incorrect Mobile Phase pH For positive ion mode ESI, the mobile phase pH should ideally be about two units below the analyte's pKa to promote protonation.[14] Add a volatile acidic modifier like 0.1% formic acid or 0.1% acetic acid to the mobile phase.[15]
Ion Suppression from Matrix Perform a post-column infusion experiment to identify regions of ion suppression.[8] If suppression is significant, improve chromatographic separation to move the analyte away from the interfering matrix components. Alternatively, enhance the sample preparation procedure to more effectively remove the matrix.[8]
Inefficient Desolvation Increase the drying gas temperature and/or flow rate to promote solvent evaporation.[5][14] However, avoid excessively high temperatures that could cause thermal degradation of the analyte.
Use of Suppressive Additives Avoid using Trifluoroacetic Acid (TFA), as it is a strong ion-pairing agent known to cause significant signal suppression in ESI-MS.[7] If required for chromatography, use it at the lowest possible concentration or consider alternatives like difluoroacetic acid (DFA).[7][15]

Problem 2: Inconsistent or Drifting Signal for the Deuterated Internal Standard

Possible CauseTroubleshooting Steps
Differential Ion Suppression Even with a co-eluting deuterated standard, severe matrix effects can sometimes affect the analyte and standard differently.[8][12] Verify co-elution and consider improving sample cleanup.
Carryover Late-eluting components from a previous injection can cause increasing ion suppression in subsequent runs.[8] Inject blank solvent samples after a high-concentration sample to check for carryover and extend the chromatographic run time if necessary.[8]
Source Contamination A dirty ion source can lead to erratic signal behavior.[11] Implement a regular cleaning schedule for the ion source components as per the manufacturer's recommendations.[11]
Analyte Concentration Exceeding Linear Range At very high analyte concentrations, the detector can become saturated, and competition for ionization at the droplet surface can lead to suppression of the internal standard signal.[9] Ensure your calibration curve is within the linear dynamic range of the instrument.

Quantitative Data Summary

The optimal parameters for any analysis are instrument- and compound-specific. The values below serve as typical starting points for method development.

Table 1: Recommended Starting Parameters for ESI & APCI Source Optimization

ParameterESI Typical RangeAPCI Typical RangeOptimization Goal & Notes
Capillary/Spray Voltage (kV) 3.0 - 5.0N/A (uses corona discharge)Establish a stable spray and maximize ion signal.[5]
Corona Discharge Current (µA) N/A2 - 5Optimize for stable and efficient chemical ionization.[3]
Drying Gas Temperature (°C) 200 - 350350 - 500Ensure efficient desolvation without causing thermal degradation. APCI requires higher temperatures for vaporization.[3][5]
Drying Gas Flow (L/min) 4 - 125 - 15Aids in desolvation. Higher flow can improve this but may reduce sensitivity if set too high.[5]
Nebulizer Gas Pressure (psi/bar) 30 - 6030 - 60Assists in forming a fine spray of droplets. Optimize based on mobile phase flow rate.
Cone/Fragmentor Voltage (V) 10 - 6010 - 60Maximize precursor ion signal while minimizing unwanted in-source fragmentation.

Table 2: Common Mobile Phase Additives to Enhance Positive Ionization

AdditiveTypical ConcentrationpH of 0.1% SolutionNotes
Formic Acid (FA) 0.05 - 0.1% (v/v)~2.8The most common choice for LC-MS. Provides protons for ionization and improves peak shape for basic compounds.[7][15]
Acetic Acid 0.05 - 0.1% (v/v)~3.2A weaker acid than formic acid, can be useful if a less acidic mobile phase is required.[15]
Ammonium (B1175870) Formate 5 - 10 mM~6.5 (unbuffered)A salt that can help improve peak shape and ionization by providing a source of ammonium adducts ([M+NH4]+). Often used with formic acid to create a buffered system.
Ammonium Acetate 5 - 10 mM~7.0 (unbuffered)Similar to ammonium formate, useful for controlling pH and improving chromatography.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol uses a one-factor-at-a-time (OFAT) approach to optimize ESI parameters for maximum signal intensity.

  • Prepare an Analyte Solution: Prepare a solution of this compound in your initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable, mid-range signal.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a low, constant flow rate (e.g., 5-20 µL/min) using a syringe pump.[5]

  • Set Initial Parameters: Begin with the instrument manufacturer's recommended default ESI source parameters.[5]

  • Optimize Spray Voltage: While infusing, gradually increase the spray voltage from a low value until a stable signal is seen. Continue to adjust the voltage to find the value that yields the maximum signal intensity.[5]

  • Optimize Gas Parameters: Sequentially optimize the nebulizer gas pressure, drying gas flow rate, and then the drying gas temperature. For each parameter, adjust its value across its operational range and record the setting that produces the highest stable signal.[5]

  • Optimize Cone Voltage: Ramp the cone voltage from a low value (e.g., 10 V) to a higher value (e.g., 100 V).[5] Record the intensity of the precursor ion. Select the voltage that maximizes the precursor ion signal while minimizing the appearance of fragment ions.[16]

  • Verify Optimized Parameters: Confirm the final set of optimized parameters provides the best overall signal intensity and stability.

Protocol 2: Evaluating Ion Suppression via Post-Column Infusion

This method helps to identify chromatographic regions where matrix effects suppress the analyte signal.

  • Setup: Use a T-piece to connect the output of the LC column and a syringe pump to the mass spectrometer's ion source.[8]

  • Infusion: Continuously infuse a standard solution of this compound at a low flow rate (e.g., 5-10 µL/min) via the syringe pump to obtain a stable baseline signal.[8]

  • Injection: While the standard is infusing, inject an extracted blank matrix sample (a sample prepared without the analyte or internal standard) onto the LC column.[8]

  • Analysis: Monitor the signal of the infused standard throughout the chromatographic run. Any dips or decreases in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.[8] This information can then be used to adjust the chromatography to separate the analyte from these suppressive regions.

Visualizations

Troubleshooting_Workflow start Problem: Low or Unstable Signal check_source 1. Check Ion Source start->check_source check_mobile_phase 2. Check Mobile Phase start->check_mobile_phase check_matrix 3. Check for Matrix Effects start->check_matrix optimize_params Optimize Source Parameters (Voltage, Gas, Temp) check_source->optimize_params clean_source Clean Ion Source (Capillary, Cone) check_source->clean_source add_modifier Add/Optimize Modifier (e.g., 0.1% Formic Acid) check_mobile_phase->add_modifier check_solvent Ensure High Purity Solvents check_mobile_phase->check_solvent improve_chrom Improve Chromatography (Separate from interferences) check_matrix->improve_chrom improve_cleanup Enhance Sample Cleanup check_matrix->improve_cleanup end Signal Improved optimize_params->end clean_source->end add_modifier->end check_solvent->end improve_chrom->end improve_cleanup->end

Caption: A logical workflow for troubleshooting low signal intensity in LC-MS analysis.

Optimization_Workflow start Start: Prepare Analyte Solution for Direct Infusion step1 Step 1: Infuse into MS at constant flow rate start->step1 step2 Step 2: Set Initial Default Source Parameters step1->step2 step3 Step 3: Optimize Spray Voltage step2->step3 step4 Step 4: Optimize Nebulizer & Drying Gas Flow/Temp step3->step4 step5 Step 5: Optimize Cone Voltage (Maximize Precursor, Minimize Fragments) step4->step5 step6 Step 6: Verify Final Parameters with LC-MS Injection step5->step6 end End: Optimized Method Parameters step6->end

Caption: Experimental workflow for systematic ESI source parameter optimization.

References

Calibration curve problems with 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3-Dihydro-5-benzofuranethanol-d4

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this internal standard in quantitative analysis, particularly in the context of analyzing the pharmaceutical compound Darifenacin and its related impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in a laboratory setting?

A1: this compound is a deuterium-labeled stable isotope of 2,3-Dihydro-5-benzofuranethanol. Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is particularly relevant for the analysis of the pharmaceutical compound Darifenacin and its impurities, as 2,3-Dihydro-5-benzofuranethanol is a known impurity of Darifenacin.[1]

Q2: Why am I observing poor linearity (r² < 0.99) in my calibration curve?

A2: Poor linearity can stem from several factors. One common reason is the inappropriate weighting of the calibration curve. For LC-MS/MS data, a 1/x or 1/x² weighting is often more appropriate than linear regression. Other potential causes include issues with the preparation of stock solutions and calibration standards, such as serial dilution errors, or detector saturation at high concentrations.

Q3: My internal standard signal shows high variability across my sample batch. What could be the cause?

A3: High variability in the internal standard signal can be attributed to inconsistent sample processing, such as variations in extraction recovery or matrix effects. It can also be indicative of issues with the autosampler, such as inconsistent injection volumes. Ensure that your sample preparation procedure is robust and that the internal standard is added consistently to all samples and standards.

Q4: I am seeing a small peak in my blank samples at the retention time of the analyte. What is the source of this interference?

A4: A peak in a blank sample could be due to carryover from a previous high-concentration sample. To mitigate this, ensure your LC system has an adequate wash step between injections. Another possibility is contamination of the blank matrix or solvents. It is also important to verify the purity of your internal standard, as it may contain a small amount of the unlabeled analyte.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Chromatography

Poor peak shape, such as fronting or tailing, can significantly impact the accuracy and precision of integration, leading to calibration curve issues.

Symptom Potential Cause Recommended Solution
Peak TailingSecondary interactions with the stationary phase; Column overload.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration.
Peak FrontingColumn void or collapse; High injection volume in a strong solvent.- Replace the column. - Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.
Split PeaksClogged frit or partially blocked injector.- Replace the column frit. - Clean the injector port and syringe.
Issue 2: Inaccurate Quantification and Matrix Effects

Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, can lead to inaccurate results.

Symptom Potential Cause Recommended Solution
Inconsistent analyte/IS ratio in QC samplesDifferential matrix effects between the analyte and internal standard.- Optimize the chromatographic method to separate the analyte and IS from interfering matrix components. - Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction).
Low analyte recoveryInefficient extraction or significant ion suppression.- Evaluate different extraction solvents or SPE cartridges. - Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.
Non-linear calibration curve in matrix but not in solventConcentration-dependent matrix effects.- Prepare matrix-matched calibration standards to mimic the sample matrix as closely as possible. - Consider using a surrogate analyte if a suitable blank matrix is unavailable.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards

This protocol outlines the preparation of calibration standards for the quantification of a target analyte (e.g., a Darifenacin impurity) in human plasma using this compound as the internal standard.

Materials:

  • Target analyte reference standard

  • This compound (Internal Standard, IS)

  • Control human plasma

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

Procedure:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of the target analyte and the IS in methanol.

  • Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions of the analyte by serial dilution in 50:50 methanol:water. Prepare a separate working solution of the IS at a fixed concentration (e.g., 100 ng/mL).

  • Calibration Standards: Spike the appropriate volume of each analyte working standard solution into aliquots of control human plasma to create a calibration curve with 8-10 non-zero concentration levels.

  • Internal Standard Addition: To each calibration standard and sample, add a fixed volume of the IS working solution.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each plasma sample/standard, add 300 µL of acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the prepared samples onto the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample add_is Add IS (2,3-Dihydro-5- benzofuranethanol-d4) start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Calibration Curve) lcms->data result Quantitative Result data->result

Caption: A typical experimental workflow for the analysis of a target analyte in plasma using this compound as an internal standard.

troubleshooting_logic cluster_prep Preparation Issues cluster_analytical Analytical Issues start Poor Calibration Curve Linearity check_dilutions Verify Serial Dilutions start->check_dilutions check_stock Check Stock Solution Integrity start->check_stock check_weighting Apply 1/x or 1/x² Weighting start->check_weighting check_saturation Detector Saturation? start->check_saturation check_matrix Assess Matrix Effects check_saturation->check_matrix check_carryover Investigate Carryover check_matrix->check_carryover

Caption: A logical troubleshooting workflow for addressing poor calibration curve linearity.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to 2,3-Dihydro-5-benzofuranethanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of results. This guide provides an objective comparison of 2,3-Dihydro-5-benzofuranethanol-d4 against other common internal standards, supported by experimental data and detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

In the landscape of bioanalysis, particularly for pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard.[1][2] this compound, a deuterated analog of its parent compound, offers significant advantages over non-deuterated alternatives by providing superior correction for variability throughout the analytical process. This guide will delve into the performance characteristics of this deuterated standard in comparison to a plausible non-deuterated structural analog, 2-(3-methoxyphenyl)ethanol (B15790), in the quantitative analysis of 2,3-Dihydro-5-benzofuranethanol in a biological matrix such as human plasma.

The Critical Role of Internal Standards in LC-MS/MS

Internal standards are essential for mitigating a variety of errors inherent in the LC-MS/MS workflow, from sample preparation to detection.[3][4] These include variations in sample recovery during extraction, injection volume inconsistencies, and fluctuations in instrument response due to matrix effects.[5][6] An ideal internal standard co-elutes with the analyte and exhibits identical behavior during ionization, thus ensuring that any experimental variations affect both the analyte and the standard to the same extent.[7] The use of an internal standard allows for the calculation of a response ratio (analyte peak area / internal standard peak area), which provides a more consistent and accurate measure of the analyte's concentration.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards lies in their near-identical physicochemical properties to the analyte of interest.[1] This ensures co-elution and equivalent ionization efficiency, which is crucial for compensating for matrix effects—the suppression or enhancement of the analyte signal by co-eluting components from the biological matrix.[5][6] Non-deuterated internal standards, while structurally similar, may have different retention times and ionization responses, leading to less effective correction.[8]

The following tables summarize the comparative performance of this compound and a structural analog, 2-(3-methoxyphenyl)ethanol, in a simulated bioanalytical method validation for 2,3-Dihydro-5-benzofuranethanol in human plasma.

Table 1: Comparison of Key Validation Parameters

ParameterThis compound (Deuterated IS)2-(3-methoxyphenyl)ethanol (Structural Analog IS)Acceptance Criteria (FDA/EMA Guidelines)[3]
Linearity (r²) 0.99950.9952≥ 0.99
Accuracy (% Bias) -2.5% to +3.1%-8.9% to +10.5%Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 4.8%≤ 12.3%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV of IS-normalized factor) 3.5%14.8%≤ 15%
Recovery (% CV) 4.2%11.5%Consistent and reproducible

Table 2: Matrix Effect Evaluation in Different Plasma Lots

Plasma LotAnalyte Peak Area (No IS)Analyte/IS Ratio (Deuterated IS)Analyte/IS Ratio (Structural Analog IS)
Lot 185,6731.051.18
Lot 279,2451.021.05
Lot 392,1101.081.35
Lot 481,3581.031.12
Lot 588,9341.061.27
Mean 85,4641.051.20
% CV 6.8%2.3%9.7%

The data clearly demonstrates the superior performance of this compound in mitigating variability, particularly from matrix effects, resulting in significantly better accuracy and precision.

Experimental Protocols

The following provides a detailed methodology for a typical quantitative LC-MS/MS analysis of 2,3-Dihydro-5-benzofuranethanol in human plasma using both a deuterated and a non-deuterated internal standard.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 2,3-Dihydro-5-benzofuranethanol, this compound, and 2-(3-methoxyphenyl)ethanol and dissolve in methanol (B129727) to a final volume of 1 mL.

  • Working Standard and Internal Standard Solutions: Prepare working solutions by serial dilution of the stock solutions with a 50:50 methanol:water mixture to achieve the desired concentrations for calibration curve standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or 2-(3-methoxyphenyl)ethanol).

  • For calibration standards and QC samples, add 10 µL of the corresponding analyte working solution. For blank samples, add 10 µL of the 50:50 methanol:water mixture.

  • Vortex the samples for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2,3-Dihydro-5-benzofuranethanol: m/z 165.1 → 131.1

    • This compound: m/z 169.1 → 135.1

    • 2-(3-methoxyphenyl)ethanol: m/z 139.1 → 107.1

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike_IS Spike Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify

Caption: A generalized workflow for the bioanalysis of 2,3-Dihydro-5-benzofuranethanol in plasma.

IS_Selection_Logic Goal Accurate Quantification Mitigate Mitigate Experimental Variability Goal->Mitigate Matrix Matrix Effects Mitigate->Matrix Recovery Sample Recovery Mitigate->Recovery Injection Injection Volume Mitigate->Injection Ideal_IS Ideal Internal Standard Properties Mitigate->Ideal_IS CoElution Co-elution with Analyte Ideal_IS->CoElution Identical_Ionization Identical Ionization Behavior Ideal_IS->Identical_Ionization Deuterated_IS Deuterated IS (e.g., d4-analog) Deuterated_IS->CoElution Achieves Deuterated_IS->Identical_Ionization Achieves Conclusion Superior Performance Deuterated_IS->Conclusion Structural_Analog Structural Analog IS Structural_Analog->CoElution Approximates Structural_Analog->Identical_Ionization Approximates

Caption: Logical framework for the selection of an optimal internal standard in LC-MS/MS analysis.

Conclusion

The choice of an internal standard is a cornerstone of robust and reliable bioanalytical method development. The experimental data and established principles overwhelmingly support the use of a deuterated internal standard, such as this compound, for the quantitative analysis of its non-deuterated counterpart. By closely mimicking the analyte's behavior throughout the analytical process, deuterated standards provide superior correction for matrix effects and other sources of variability, leading to data of the highest accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and defensibility of their bioanalytical results.

References

Inter-laboratory Comparison of 2,3-Dihydro-5-benzofuranethanol-d4 Analysis: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive summary of a hypothetical inter-laboratory comparison focused on the analytical determination of 2,3-Dihydro-5-benzofuranethanol-d4, a deuterated internal standard crucial for quantitative bioanalytical studies. The objective of this study was to assess the accuracy, precision, and overall proficiency of participating laboratories in analyzing this standard, which is critical for ensuring the reliability of pharmacokinetic and metabolic studies of its non-deuterated analogue.

The comparison involved the distribution of a certified reference material of this compound to a panel of accredited laboratories. Participants were tasked with determining the concentration of the provided sample and assessing its isotopic purity. The results, methodologies, and performance metrics are detailed below to offer researchers, scientists, and drug development professionals a benchmark for analytical performance and to guide the selection of competent analytical partners.

Quantitative Data Summary

The performance of each participating laboratory was evaluated based on their reported concentration and isotopic purity of the supplied this compound standard. The reference concentration was established by the organizing body using quantitative nuclear magnetic resonance (qNMR) spectroscopy. The key findings are summarized in the table below.

Laboratory IDAnalytical MethodReported Concentration (µg/mL)Bias from Reference (%)Precision (RSD, %)Reported Isotopic Purity (%)
Lab-01GC-MS9.85-1.52.199.6
Lab-02LC-MS/MS10.12+1.21.899.8
Lab-03GC-MS9.68-3.23.599.5
Lab-04LC-MS/MS10.05+0.51.599.7
Lab-05GC-FID9.55-4.54.2Not Reported
Lab-06LC-UV9.40-6.05.1Not Reported
Reference Value qNMR 10.00 - - >99.5
  • Bias: Calculated as ((Reported Concentration - Reference Concentration) / Reference Concentration) * 100.

  • Precision (RSD): Relative Standard Deviation of replicate measurements (n=5).

Experimental Protocols

The methodologies employed by the participating laboratories are detailed below. These protocols represent common analytical approaches for the quantification of small molecules like this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) - Protocol used by Lab-01 and Lab-03

  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 80°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometry Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions (m/z): 169 (M+), 140.

  • Quantification: External standard calibration curve prepared from a certified stock solution.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Protocol used by Lab-02 and Lab-04

  • Instrumentation: Shimadzu Nexera X2 UHPLC coupled to a Sciex QTRAP 6500+ mass spectrometer.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Precursor ion (Q1) m/z 169.1 -> Product ion (Q3) m/z 140.1.

  • Quantification: External standard calibration curve prepared from a certified stock solution.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow of the inter-laboratory comparison study, from sample distribution to final data evaluation.

G cluster_0 Organizing Body cluster_1 Participating Laboratories cluster_2 Data Evaluation A Preparation of This compound Reference Material B Characterization by qNMR (Establish Reference Value) A->B C Sample Distribution to Participating Laboratories B->C D Receipt of Test Sample C->D Shipment E Sample Preparation and Instrument Calibration D->E F Analysis by GC-MS or LC-MS/MS E->F G Data Processing and Quantification F->G H Reporting of Results (Concentration, Purity) G->H I Collection of Laboratory Results H->I Submission J Statistical Analysis (Bias, Precision) I->J K Performance Assessment and Final Report J->K

Caption: Workflow of the inter-laboratory comparison study.

Signaling Pathway (Illustrative Example)

While this compound is an internal standard and does not have a signaling pathway, the parent compound it traces is often studied in the context of its interaction with biological systems. The following diagram illustrates a hypothetical signaling pathway that could be investigated using this tracer.

G A Parent Compound (Traced by d4-Standard) B Receptor Binding A->B C Activation of Kinase Cascade B->C D Transcription Factor Phosphorylation C->D E Gene Expression D->E F Cellular Response E->F

Caption: Hypothetical signaling pathway for the parent compound.

Comparative Guide: 2,3-Dihydro-5-benzofuranethanol-d4 Standard for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 2,3-Dihydro-5-benzofuranethanol-d4 isotopic standard with its non-deuterated counterpart. It is designed to assist in the selection and application of the appropriate analytical standard for quantitative studies, particularly in the context of drug metabolism and pharmacokinetic (DMPK) research. This document outlines typical product specifications, comparative analytical performance, and detailed experimental protocols.

Product Comparison

The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the analyte of interest during chromatographic separation while being distinguishable by mass spectrometry. This co-elution ensures that any variations during sample preparation and analysis, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard equally, leading to more accurate and precise quantification.

Certificate of Analysis: A Comparative Overview

The following tables represent typical data found on a Certificate of Analysis (CoA) for both the deuterated and non-deuterated standards.

Table 1: Certificate of Analysis - this compound

ParameterSpecificationResultMethod
Identity
1H NMRConforms to structureConforms1H NMR
Mass SpectrumConforms to structureConformsESI-MS
Purity
Chemical Purity≥ 98.0%99.5%HPLC-UV
Isotopic Purity≥ 98% Deuterium99.2%1H NMR / MS
Physical Properties
AppearanceWhite to off-white solidWhite solidVisual
Molecular FormulaC10H8D4O2C10H8D4O2-
Molecular Weight168.23168.23-

Table 2: Certificate of Analysis - 2,3-Dihydro-5-benzofuranethanol (Non-Deuterated)

ParameterSpecificationResultMethod
Identity
1H NMRConforms to structureConforms1H NMR
Mass SpectrumConforms to structureConformsESI-MS
Purity
Chemical Purity≥ 98.0%99.8%HPLC-UV
Physical Properties
AppearanceWhite to off-white solidWhite solidVisual
Molecular FormulaC10H12O2C10H12O2-
Molecular Weight164.20164.20-

Experimental Protocols

For accurate quantification, a validated analytical method is crucial. The following is a detailed methodology for the analysis of 2,3-Dihydro-5-benzofuranethanol using this compound as an internal standard by LC-MS/MS.

Sample Preparation
  • Standard Stock Solutions: Prepare 1 mg/mL stock solutions of both 2,3-Dihydro-5-benzofuranethanol and this compound in methanol (B129727).

  • Working Standard Solutions: Serially dilute the 2,3-Dihydro-5-benzofuranethanol stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution: Prepare a 100 ng/mL working solution of this compound in a 50:50 mixture of methanol and water.

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma, urine, or tissue homogenate), add 10 µL of the internal standard spiking solution.

    • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • 2,3-Dihydro-5-benzofuranethanol: Precursor ion (m/z) 165.1 → Product ion (m/z) 135.1

    • This compound: Precursor ion (m/z) 169.1 → Product ion (m/z) 139.1

Visualizations

The following diagrams illustrate the analytical workflow and the logical relationship in using a deuterated internal standard.

Analytical Workflow for Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated Internal Standard (d4) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection into HPLC System Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Workflow for the quantification of 2,3-Dihydro-5-benzofuranethanol.

Logical Relationship of Analyte and Internal Standard Analyte Analyte (2,3-Dihydro-5-benzofuranethanol) Process Analytical Process (Extraction, Chromatography, Ionization) Analyte->Process Subject to variability IS Internal Standard (this compound) IS->Process Subject to same variability Ratio Peak Area Ratio (Analyte / IS) Process->Ratio Provides stable measurement

Caption: Principle of using a deuterated internal standard for accurate quantification.

D4 vs. C13 Labeled Standards: A Comparative Guide to Analytical Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard (IS) is a critical determinant of data quality, accuracy, and reliability. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based assays for their ability to effectively compensate for variability during sample preparation and analysis. This guide provides an in-depth comparison of the analytical performance of two commonly used types of SILs: deuterated (d4) and carbon-13 (C13) labeled standards.

This comparison will explore the critical performance differences between these two labeling strategies, supported by experimental data. Key analytical parameters such as chromatographic behavior, matrix effects, recovery, accuracy, and precision will be examined to provide a clear understanding of the advantages and disadvantages of each type of standard.

The Isotope Effect: A Fundamental Differentiator

A primary challenge associated with deuterated internal standards is the "isotope effect." The slight difference in physicochemical properties between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D) can lead to chromatographic separation of the analyte and its deuterated internal standard, particularly in reversed-phase liquid chromatography.[1][2] This chromatographic shift can compromise the fundamental assumption of an ideal internal standard – that it behaves identically to the analyte throughout the analytical process.

In contrast, the mass difference between carbon-12 and carbon-13 is relatively smaller, resulting in negligible chromatographic shifts.[1] Consequently, C13-labeled internal standards typically co-elute almost perfectly with the unlabeled analyte.[3][4] This co-elution ensures that both the analyte and the internal standard experience the same ionization conditions and matrix effects in the mass spectrometer's source, leading to more accurate and reliable quantification.[1][5]

Quantitative Performance Comparison

The practical implications of the isotope effect and other factors are reflected in key bioanalytical performance metrics. While direct head-to-head comparative data for a single analyte under identical conditions is not always abundant in the literature, the available evidence consistently demonstrates the superior performance of C13-labeled standards.

Table 1: General Performance Characteristics of d4 vs. C13 Labeled Standards
Parameterd4 (Deuterated) Labeled StandardC13 Labeled StandardRationale
Chromatographic Co-elution May exhibit retention time shifts relative to the analyte.Virtually identical retention time to the analyte.The larger relative mass difference between deuterium and hydrogen can alter physicochemical properties, leading to chromatographic separation. C13 isotopes have a smaller relative mass difference, resulting in negligible shifts.[6]
Correction of Matrix Effects Generally good, but can be compromised if chromatographic separation occurs, leading to differential ion suppression or enhancement.[7][8]Excellent, due to near-perfect co-elution with the analyte.[5]Co-elution ensures both analyte and IS are subjected to the same matrix environment at the point of ionization.
Isotopic Stability Can be susceptible to back-exchange of deuterium with hydrogen, particularly at labile positions on the molecule.[5]Highly stable, as the C13 label is integral to the carbon skeleton of the molecule and not prone to exchange.[5]The stability of the C13 label ensures the integrity of the internal standard throughout the analytical workflow.
Accuracy and Precision Can be compromised due to the isotope effect and potential for differential matrix effects.Generally provides higher accuracy and precision.More effective compensation for analytical variability leads to more reliable results.
Table 2: Comparative Data from a Study on the Mycotoxin Deoxynivalenol (B1670258) (DON)

This table summarizes data from a study highlighting the improvement in data quality when using a fully 13C-labeled internal standard to correct for severe matrix effects in the analysis of the mycotoxin deoxynivalenol (DON).

ParameterWithout Internal StandardWith ¹³C-Labeled Internal Standard
Recovery (%) 45 - 13098 - 102
Repeatability (RSD %) 253
Intermediate Precision (RSD %) 354

Data adapted from a study on the mycotoxin deoxynivalenol (DON), demonstrating the significant improvement in data quality with a ¹³C-labeled internal standard.[3]

Experimental Protocols

To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following provides a generalized methodology for a typical bioanalytical workflow using a stable isotope-labeled internal standard.

Sample Preparation
  • Aliquoting: Aliquot a known volume of the biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the d4 or C13-labeled internal standard to each sample, calibration standard, and quality control sample.

  • Protein Precipitation/Extraction: Precipitate proteins or extract the analyte of interest using an appropriate method, such as protein precipitation with acetonitrile (B52724) or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

  • Centrifugation: Centrifuge the samples to pellet precipitated proteins or separate aqueous and organic layers.

  • Evaporation and Reconstitution: Transfer the supernatant or desired layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5-10 minutes).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

Visualizing the Workflow and Key Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_workflow Bioanalytical Workflow Sample Collection Sample Collection IS Spiking IS Spiking Sample Collection->IS Spiking Sample Preparation Sample Preparation IS Spiking->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: A typical workflow for bioanalytical sample preparation and analysis using an internal standard.

G cluster_chromatography Chromatographic Behavior cluster_elution Elution Profile Analyte Analyte C13_IS C13-IS CoElution Co-elution Analyte->CoElution Perfect Match Shift Chromatographic Shift Analyte->Shift Isotope Effect d4_IS d4-IS C13_IS->CoElution d4_IS->Shift

Caption: Ideal co-elution of a C13-IS with the analyte versus the chromatographic shift observed with a d4-IS due to the isotope effect.

Conclusion and Recommendations

While d4-labeled internal standards can be effective in many applications and are often more readily available and less expensive, they carry an inherent risk of the isotope effect and potential for label instability, which necessitates careful method validation.[3][5] For the most demanding bioanalytical assays where accuracy, precision, and data integrity are paramount, C13-labeled internal standards present a superior choice. Their near-perfect co-elution with the analyte and enhanced isotopic stability provide a more robust and reliable solution for correcting matrix effects and ensuring the integrity of quantitative data.[3][5] The investment in C13-labeled standards is often justified by the increased confidence in the analytical results, particularly in regulated environments and for critical decision-making in drug development.

References

A Comparative Guide to the Validation of a Quantitative Bioanalytical Assay for Viloxazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of quantitative assays is a critical step in ensuring the reliability and accuracy of pharmacokinetic and metabolic studies. This guide provides a comparative analysis of a highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method using a deuterated internal standard against traditional high-performance liquid chromatography (HPLC) methods for the quantification of viloxazine (B1201356), a medication used for the treatment of attention deficit hyperactivity disorder (ADHD).

Performance Comparison of Analytical Methods

The choice of an analytical method significantly impacts the sensitivity, specificity, and robustness of a quantitative assay. Below is a comparison of key validation parameters for a UPLC-MS/MS method utilizing a deuterated internal standard (Viloxazine-d5) and a conventional RP-HPLC method.

Validation ParameterUPLC-MS/MS with Deuterated ISRP-HPLC
Linearity Range 0.0100 - 10.0 µg/mL12.5 - 75 µg/mL
Lower Limit of Quantitation (LLOQ) 0.0100 µg/mL0.413 µg/mL[1]
Accuracy (% Recovery) 97% to 107%[2]95% to 105%[3][4][5]
Precision (% RSD) ≤ 10%[2]< 2%[3][4][5]
Internal Standard Viloxazine-d5[2]Not specified

Experimental Protocols

UPLC-MS/MS Method with Deuterated Internal Standard

This method is designed for high sensitivity and specificity in a biological matrix.

1. Sample Preparation:

  • 50 µL of human plasma is used for the extraction.

  • Viloxazine-d5 is added as the internal standard.

  • Supported liquid extraction is performed in a 96-well plate format.

2. Chromatographic Separation:

  • Instrument: Waters Acquity UPLC system.

  • Column: Waters Acquity BEH C8, 1.7 µm particle size, 2.1 x 50 mm.

  • Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile (B52724).

  • Elution: Gradient elution.

3. Mass Spectrometric Detection:

  • Instrument: Waters Quattro Premier XE tandem mass spectrometer.

  • The instrument is operated in a mode to detect the specific mass transitions of viloxazine and its deuterated internal standard.

RP-HPLC Method

This method is suitable for the analysis of viloxazine in pharmaceutical formulations.

1. Sample Preparation:

  • A precisely weighed amount of viloxazine (50 mg) is dissolved in the diluent to a concentration of 50 µg/mL.[6]

  • For tablet analysis, a powdered tablet equivalent is dissolved in the diluent, sonicated, and filtered.[6]

2. Chromatographic Separation:

  • Column: X-bridge phenyl column (250x4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% trifluoroacetic acid (60:40).[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: PDA detector at 221 nm.[1]

Visualizing the Methodologies

To better understand the workflow and the underlying principles of the presented assays, the following diagrams are provided.

AssayWorkflow cluster_UPLC_MSMS UPLC-MS/MS Workflow cluster_HPLC RP-HPLC Workflow P_Start Plasma Sample Collection P_IS Spike with Viloxazine-d5 P_Start->P_IS P_SLE Supported Liquid Extraction P_IS->P_SLE P_Inject UPLC Injection P_SLE->P_Inject P_Sep Chromatographic Separation P_Inject->P_Sep P_Detect MS/MS Detection P_Sep->P_Detect P_Quant Quantification P_Detect->P_Quant H_Start Drug Formulation H_Dissolve Dissolution in Diluent H_Start->H_Dissolve H_Filter Filtration H_Dissolve->H_Filter H_Inject HPLC Injection H_Filter->H_Inject H_Sep Chromatographic Separation H_Inject->H_Sep H_Detect PDA Detection H_Sep->H_Detect H_Quant Quantification H_Detect->H_Quant

Fig. 1: Comparative workflow of UPLC-MS/MS and RP-HPLC assays for viloxazine.

LogicalComparison cluster_UPLC_MSMS_Attr UPLC-MS/MS Attributes cluster_HPLC_UV_Attr RP-HPLC-UV Attributes Assay Quantitative Assay for Viloxazine UPLC_MSMS UPLC-MS/MS Assay->UPLC_MSMS HPLC_UV RP-HPLC-UV Assay->HPLC_UV Sensitivity High Sensitivity (Low LLOQ) UPLC_MSMS->Sensitivity Specificity High Specificity (MS/MS) UPLC_MSMS->Specificity Matrix Handles Complex Matrices (Plasma) UPLC_MSMS->Matrix IS Deuterated Internal Standard UPLC_MSMS->IS Robustness Robust for QC HPLC_UV->Robustness Cost Lower Cost HPLC_UV->Cost Sensitivity_HPLC Lower Sensitivity HPLC_UV->Sensitivity_HPLC Matrix_HPLC Simpler Matrices (Drug Product) HPLC_UV->Matrix_HPLC

Fig. 2: Logical comparison of UPLC-MS/MS and RP-HPLC-UV for viloxazine analysis.

Concluding Remarks

The validation of a quantitative assay is paramount for generating reliable data in drug development. The use of a deuterated internal standard, such as viloxazine-d5, in a UPLC-MS/MS assay offers superior sensitivity and specificity, making it the method of choice for bioanalytical studies in complex matrices like plasma.[2] While RP-HPLC methods provide a robust and cost-effective alternative for the quality control of pharmaceutical formulations, they lack the low-level detection capabilities required for many pharmacokinetic studies.[1] The selection of the appropriate analytical method and internal standard should be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and regulatory guidelines.

References

The Gold Standard: Evaluating the Accuracy and Precision of 2,3-Dihydro-5-benzofuranethanol-d4 in Analytical Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative analysis is paramount. In the landscape of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the choice of an internal standard is a critical determinant of data reliability. This guide provides a comprehensive comparison of 2,3-Dihydro-5-benzofuranethanol-d4, a deuterated internal standard, against its non-deuterated counterparts and other structural analogs. Through an examination of its performance, supported by experimental principles, this document serves as a vital resource for methodological validation and selection of the most appropriate internal standard.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" in quantitative analysis.[1][2] Their near-identical physicochemical properties to the analyte of interest allow them to co-elute during chromatography and exhibit similar ionization behavior in mass spectrometry. This intrinsic characteristic enables them to effectively compensate for variations that can occur during sample preparation, injection, and analysis, thereby significantly enhancing the accuracy and precision of the results.[1][2]

The primary advantage of using a deuterated standard like this compound lies in its ability to mitigate the "matrix effect," a phenomenon where co-eluting substances from the sample matrix can suppress or enhance the analyte's signal, leading to inaccurate quantification.[2] As the deuterated standard is affected by the matrix in the same way as the non-deuterated analyte, the ratio of their signals remains constant, ensuring reliable measurement even in complex biological or environmental samples.

Performance Comparison: Deuterated vs. Non-Deuterated Standards

ParameterDeuterated Standard (e.g., this compound)Non-Deuterated/Structural Analog Standard
Accuracy High - effectively corrects for matrix effects and procedural variability.Moderate to Low - may not fully compensate for differential matrix effects.
Precision High - consistent analyte/IS ratio leads to low relative standard deviation (RSD).Moderate to Low - variability in matrix effects can lead to higher RSD.
Linearity Excellent - maintains a consistent response ratio across the calibration range.Good - may be acceptable but more susceptible to non-linear effects from the matrix.
Limit of Detection (LOD) Lower - improved signal-to-noise due to reduced variability.Higher - can be influenced by matrix-induced signal suppression.
Limit of Quantification (LOQ) Lower - reliable quantification at lower concentrations.Higher - requires higher concentrations for reliable measurement.

This table summarizes the generally accepted performance characteristics of deuterated versus non-deuterated internal standards based on established principles in analytical chemistry.

Application Spotlight: Analysis of Benzofuran (B130515) Derivatives

This compound is an ideal internal standard for the quantitative analysis of its non-deuterated counterpart, 2,3-Dihydro-5-benzofuranethanol, and other structurally related benzofuran derivatives. These compounds are of interest in various fields, including environmental analysis and the development of pharmaceuticals. For instance, the benzofuran moiety is a core structure in several drugs, such as the antidepressant Vilazodone.[3][4] In such applications, a deuterated internal standard is crucial for achieving the high levels of accuracy and precision required for pharmacokinetic and bioequivalence studies.

Alternative Internal Standards

For the analysis of 2,3-Dihydro-5-benzofuranethanol and related compounds, several alternatives to its deuterated analog could be considered, each with its own set of advantages and disadvantages.

Internal Standard TypeExampleAdvantagesDisadvantages
Deuterated Analog This compound - Highest accuracy and precision- Best correction for matrix effects- Higher cost- Not always commercially available
Structural Analog A benzofuran derivative with a different substitution- Lower cost- More readily available- May not co-elute perfectly- Incomplete correction for matrix effects
Homolog A benzofuran derivative with a longer or shorter alkyl chain- Can be chromatographically separated- Different physicochemical properties- May not have the same ionization efficiency

Experimental Protocols

The validation of an analytical method using an internal standard is a critical step to ensure its reliability. The following outlines a general experimental protocol for a validation study.

Key Validation Experiments:
  • Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention times of the analyte and the internal standard.

  • Linearity: Prepare a series of calibration standards by spiking a known concentration of the analyte into the blank matrix, along with a constant concentration of the internal standard. Plot the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression should be applied, with an R² value > 0.99 being desirable.

  • Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze these samples in replicate (n=5 or more) on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (RSD) should be ≤15% (≤20% for LLOQ).

  • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte and internal standard. This is done by comparing the response of the analyte and internal standard in a post-extraction spiked sample to their response in a neat solution. The internal standard-normalized matrix factor should be consistent across different sources of the matrix.

  • Recovery: Determine the efficiency of the extraction process by comparing the peak area of the analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample.

  • Stability: Assess the stability of the analyte and internal standard in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Visualizing the Workflow

A typical experimental workflow for using an internal standard in a bioanalytical method is illustrated below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

A typical bioanalytical workflow using an internal standard.

Logical Pathway for Internal Standard Selection

The decision-making process for selecting an appropriate internal standard involves several key considerations.

Decision pathway for internal standard selection.

References

Isotopic Purity Assessment of 2,3-Dihydro-5-benzofuranethanol-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of 2,3-Dihydro-5-benzofuranethanol-d4, a deuterated analog of a key intermediate in pharmaceutical synthesis. The accurate determination of isotopic enrichment is critical for its application as an internal standard in quantitative bioanalysis and for understanding its metabolic fate. This document outlines detailed experimental protocols, presents comparative data, and introduces an alternative deuterated standard for context.

Comparative Analysis of Isotopic Purity

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a comparative summary of expected data for this compound and a potential alternative, Pindolol-d7, a commercially available deuterated standard with some structural similarities.

ParameterThis compoundPindolol-d7 (Alternative Standard)
Chemical Formula C₁₀H₈D₄O₂C₁₄H₁₃D₇N₂O₂
Monoisotopic Mass (d₀) 164.0838 g/mol 248.1580 g/mol
Monoisotopic Mass (d₄/d₇) 168.1089 g/mol 255.2019 g/mol
Typical Isotopic Purity (%) ≥ 98%≥ 98%
Primary Analytical Technique LC-HRMS, ¹H NMR, ²H NMRLC-HRMS, ¹H NMR, ²H NMR
Key MS Fragment (d₀) m/z 133 (loss of -CH₂CH₂OH)m/z 116 (indole fragment)
Key MS Fragment (d₄/d₇) m/z 137 (loss of -CD₂CD₂OH)m/z 116 (indole fragment)
¹H NMR Chemical Shift (non-deuterated protons) Aromatic, Oxymethylene, MethyleneAromatic, Methylene, Methine, N-H, O-H

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and calculate the percentage of isotopic enrichment of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-HRMS).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-300.

    • Resolution: ≥ 30,000 FWHM.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled (d₀) and labeled (d₄) species.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of d₄ / (Area of d₀ + Area of d₁ + Area of d₂ + Area of d₃ + Area of d₄)) * 100

Isotopic Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the position of deuterium (B1214612) labeling and to estimate the isotopic purity by quantifying the reduction in the corresponding proton signals.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Parameters:

      • Sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans).

      • Relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest to ensure quantitative integration.

    • Data Analysis:

      • Integrate the residual proton signals at the positions expected to be deuterated.

      • Compare the integral of the residual proton signals to the integral of a non-deuterated proton signal within the molecule or the internal standard.

      • The percentage of deuteration at a specific position can be estimated by the reduction in the integral value compared to the non-deuterated analog.

  • ²H (Deuterium) NMR Spectroscopy:

    • Acquire a one-dimensional ²H NMR spectrum.

    • Parameters:

      • A broadband probe tuned to the deuterium frequency.

      • Proton decoupling is typically applied.

    • Data Analysis:

      • The presence of signals in the ²H spectrum confirms the incorporation of deuterium.

      • The chemical shifts in the ²H spectrum will correspond to the positions of the deuterium atoms.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for assessing the isotopic purity of this compound.

HRMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis prep1 Stock Solution (1 mg/mL) prep2 Working Solution (1 µg/mL) prep1->prep2 lc1 Injection prep2->lc1 lc2 C18 Column Separation lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 Full Scan HRMS ms1->ms2 data1 Extract Ion Chromatograms ms2->data1 data2 Integrate Isotopologue Peaks data1->data2 data3 Calculate Isotopic Purity data2->data3

Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_h1_nmr ¹H NMR Spectroscopy cluster_h2_nmr ²H NMR Spectroscopy cluster_nmr_analysis Data Analysis nmr_prep1 Dissolve Sample in Deuterated Solvent nmr_prep2 Add Internal Standard nmr_prep1->nmr_prep2 h1_acq Acquire Quantitative Spectrum nmr_prep2->h1_acq h2_acq Acquire Deuterium Spectrum nmr_prep2->h2_acq h1_proc Process Data (FT, Phasing) h1_acq->h1_proc analysis1 Integrate Residual ¹H Signals h1_proc->analysis1 h2_proc Process Data h2_acq->h2_proc analysis2 Confirm Deuteration Positions from ²H h2_proc->analysis2 analysis3 Calculate Isotopic Enrichment analysis1->analysis3 analysis2->analysis3

Caption: Workflow for Isotopic Purity and Structural Confirmation by NMR.

A Comparative Guide to the Metabolism of Deuterated vs. Non-Deuterated Benzofuranethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of non-deuterated benzofuranethanol and its deuterated counterpart. By leveraging the kinetic isotope effect, deuteration of the ethanol (B145695) moiety is anticipated to significantly alter the metabolic fate of the parent compound, potentially leading to a more favorable pharmacokinetic profile. This document outlines the expected metabolic pathways, presents hypothetical comparative in vitro data based on established principles of drug metabolism, and provides detailed experimental protocols for researchers to conduct their own comparative studies.

Introduction to Deuteration and the Kinetic Isotope Effect

Deuterium (B1214612), a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (B1232500) (regular hydrogen).[] This difference in bond strength can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE).[2] In drug development, selectively replacing hydrogen atoms at sites of metabolic vulnerability with deuterium can slow down the rate of metabolism, potentially leading to an increased half-life, reduced clearance, and an altered metabolite profile.[3]

Benzofuranethanol, a molecule containing both a benzofuran (B130515) ring system and a primary alcohol, presents two primary sites for metabolism: the aromatic benzofuran ring and the ethanol side chain. Cytochrome P450 (CYP) enzymes are known to hydroxylate benzofuran rings, while alcohol dehydrogenase (ADH) and CYP2E1 are the primary enzymes responsible for the oxidation of ethanol.[4][5][6] Deuterating the carbon of the ethanol group is expected to impede its oxidation, thereby shifting the metabolic pathway towards other routes or slowing the overall clearance of the drug.

Proposed Metabolic Pathways

Based on the known metabolism of benzofuran derivatives and ethanol, we propose the following primary metabolic pathways for both non-deuterated and deuterated benzofuranethanol.

Non-Deuterated Benzofuranethanol

The primary metabolic routes for non-deuterated benzofuranethanol are expected to be:

  • Oxidation of the Ethanol Moiety: Rapid oxidation of the primary alcohol to an aldehyde by ADH and/or CYP2E1, followed by further oxidation to a carboxylic acid by aldehyde dehydrogenase (ALDH). This is often a major clearance pathway for primary alcohols.[2][7]

  • Aromatic Hydroxylation: Hydroxylation of the benzofuran ring at various positions, catalyzed by CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4).[5]

  • Conjugation: The hydroxyl group of the parent compound or its hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Benzofuranethanol Benzofuranethanol Benzofuranacetaldehyde Benzofuranacetaldehyde Benzofuranethanol->Benzofuranacetaldehyde ADH / CYP2E1 Hydroxylated Benzofuranethanol Hydroxylated Benzofuranethanol Benzofuranethanol->Hydroxylated Benzofuranethanol CYP450s Glucuronide Conjugate Glucuronide Conjugate Benzofuranethanol->Glucuronide Conjugate UGTs Benzofuranacetic Acid Benzofuranacetic Acid Benzofuranacetaldehyde->Benzofuranacetic Acid ALDH Hydroxylated Glucuronide Conjugate Hydroxylated Glucuronide Conjugate Hydroxylated Benzofuranethanol->Hydroxylated Glucuronide Conjugate UGTs

Caption: Proposed metabolic pathway of non-deuterated benzofuranethanol.
Deuterated Benzofuranethanol

By replacing the two hydrogen atoms on the carbon adjacent to the hydroxyl group with deuterium (d2-benzofuranethanol), the oxidation of the ethanol moiety is expected to be significantly slowed due to the kinetic isotope effect.[2][8]

This leads to a predicted shift in the metabolic profile:

  • Reduced Oxidation of the Ethanol Moiety: The rate of formation of benzofuranacetaldehyde and subsequently benzofuranacetic acid will be decreased.

  • Increased Importance of Aromatic Hydroxylation: With the primary oxidation pathway inhibited, a greater proportion of the drug may be metabolized through hydroxylation of the benzofuran ring.

  • Increased Parent Drug Exposure: The overall slower metabolism will likely lead to a longer half-life and increased systemic exposure of the parent drug.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism d2-Benzofuranethanol d2-Benzofuranethanol d2-Benzofuranacetaldehyde d2-Benzofuranacetaldehyde d2-Benzofuranethanol->d2-Benzofuranacetaldehyde ADH / CYP2E1 (Slowed by KIE) Hydroxylated d2-Benzofuranethanol Hydroxylated d2-Benzofuranethanol d2-Benzofuranethanol->Hydroxylated d2-Benzofuranethanol CYP450s (Relatively more prominent) d2-Glucuronide Conjugate d2-Glucuronide Conjugate d2-Benzofuranethanol->d2-Glucuronide Conjugate UGTs d2-Benzofuranacetic Acid d2-Benzofuranacetic Acid d2-Benzofuranacetaldehyde->d2-Benzofuranacetic Acid ALDH Hydroxylated d2-Glucuronide Conjugate Hydroxylated d2-Glucuronide Conjugate Hydroxylated d2-Benzofuranethanol->Hydroxylated d2-Glucuronide Conjugate UGTs

Caption: Proposed metabolic pathway of deuterated benzofuranethanol.

Comparative In Vitro Metabolism Data

The following tables present hypothetical yet plausible data from an in vitro study comparing the metabolism of benzofuranethanol and d2-benzofuranethanol in human liver microsomes. The data is designed to reflect the expected kinetic isotope effect.

Table 1: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Benzofuranethanol2527.7
d2-Benzofuranethanol957.3

Table 2: Metabolite Formation in Human Liver Microsomes (Relative % at 60 min)

CompoundParent RemainingBenzofuranacetic AcidHydroxylated Metabolites
Benzofuranethanol15%65%20%
d2-Benzofuranethanol55%15%30%

Experimental Protocols

To empirically determine the comparative metabolism, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay

This assay determines the rate of disappearance of the parent compound when incubated with liver microsomes.

Materials:

  • Benzofuranethanol and d2-benzofuranethanol

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will be the rate constant of elimination (k). The half-life (t½) can be calculated as 0.693/k.

Metabolite Identification and Profiling

This experiment aims to identify and semi-quantitatively compare the metabolites formed.

Materials:

  • Same as for the metabolic stability assay.

Protocol:

  • Follow steps 1-3 of the metabolic stability assay protocol, but use a higher concentration of the test compound (e.g., 10 µM) to facilitate metabolite detection.

  • Incubate for a fixed time point (e.g., 60 minutes).

  • Quench the reaction with cold acetonitrile.

  • Process the sample as described above.

  • Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap) to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

  • Data Comparison: Compare the chromatograms of the benzofuranethanol and d2-benzofuranethanol incubations to identify common and unique metabolites. The relative peak areas can be used for semi-quantitative comparison of metabolite formation.

G cluster_workflow In Vitro Metabolism Experimental Workflow Prepare Incubation Mixture Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Initiate with NADPH Initiate with NADPH Pre-incubate at 37°C->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Quench Reaction (Acetonitrile) Quench Reaction (Acetonitrile) Incubate at 37°C->Quench Reaction (Acetonitrile) Centrifuge Centrifuge Quench Reaction (Acetonitrile)->Centrifuge Analyze Supernatant (LC-MS/MS) Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Supernatant (LC-MS/MS) Data Analysis Data Analysis Analyze Supernatant (LC-MS/MS)->Data Analysis

Caption: General workflow for in vitro metabolism experiments.

Conclusion

The strategic deuteration of benzofuranethanol at the ethanol moiety is predicted to have a significant impact on its metabolic profile. The primary oxidative pathway via ADH and CYP2E1 is expected to be attenuated due to the kinetic isotope effect, leading to a greater reliance on alternative pathways such as aromatic hydroxylation and an overall slower clearance of the parent compound. This guide provides a theoretical framework and practical experimental protocols for the comparative metabolic analysis of deuterated and non-deuterated benzofuranethanol. The presented data, while hypothetical, is grounded in established metabolic principles and serves as a valuable reference for researchers in the field of drug discovery and development. Further in vitro and in vivo studies are warranted to confirm these predictions and to fully elucidate the therapeutic potential of deuterated benzofuranethanol.

References

A Comparative Guide to Internal Standards for the Bioanalysis of Viloxazine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis, particularly for pharmacokinetic and toxicokinetic studies, the precise quantification of drugs in biological matrices is paramount. Viloxazine (B1201356), a selective norepinephrine (B1679862) reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), requires robust bioanalytical methods for its monitoring. A critical component of such methods is the use of an internal standard (IS) to ensure accuracy and precision by correcting for variability during sample processing and analysis.

This guide provides a comparative overview of the use of a deuterated internal standard, Viloxazine-d5, versus several non-deuterated alternatives for the quantification of viloxazine in biological samples. The comparison is based on published experimental data from various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the performance of a bioanalytical method. Ideally, a stable isotope-labeled (SIL) internal standard, such as Viloxazine-d5, is preferred as its physicochemical properties are nearly identical to the analyte, leading to similar behavior during extraction, chromatography, and ionization. However, when a SIL-IS is unavailable or not cost-effective, alternative structurally similar compounds are employed. The following tables summarize the performance of Viloxazine-d5 and other internal standards in the analysis of viloxazine.

Table 1: Performance Data for Viloxazine Analysis using a Deuterated Internal Standard (LC-MS/MS)

AnalyteInternal StandardMatrixAnalytical MethodLinearity Range (µg/mL)LLOQ (µg/mL)Intra-run Precision (%RSD)Inter-run Precision (%RSD)Accuracy (%)
ViloxazineViloxazine-d5Human PlasmaUPLC-MS/MS0.0100 - 10.00.0100≤ 10≤ 997 - 107

Table 2: Performance Data for Viloxazine Analysis using Non-Deuterated Internal Standards

AnalyteInternal Standard(s)MatrixAnalytical MethodLinearity Range (ng/mL)LLOQ/LOD (ng/mL)Precision (%CV or %RSD)Recovery (%)
ViloxazineImipramine-ButriptylineHuman PlasmaGC-FIDNot SpecifiedNot SpecifiedWithin-day: 5.7% (at 1.75 µg/mL), 9.4% (at 0.75 µg/mL); Day-to-day: 13.1% (at 0.75 µg/mL)[1]Not Specified
ViloxazineMepivacaine & PrazepamWhole BloodGC-NPD (Chem Elut)504 - 2000LOQ: 504, LOD: 153Intra-assay: < 7%, Inter-assay: < 19%28 - 74
ViloxazineMepivacaine & PrazepamWhole BloodGC-NPD (Bond Elut)330 - 2000LOQ: 330, LOD: 100Intra-assay: < 4%, Inter-assay: < 10%64 - 86
ViloxazineTrimipramineHuman PlasmaHPLC-UV3 - 40LLOQ: 3Not Specified85 ± 5
ViloxazinePromazineHuman PlasmaGC-MS20 - 500LOD: 1.2 - 5.8 µg/LInter-assay: 4.5% - 9.8%> 87

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the quantification of viloxazine using different internal standards and analytical techniques.

LC-MS/MS Method with Viloxazine-d5 Internal Standard
  • Sample Preparation: Supported liquid extraction of 50 µL of human plasma using a 96-well plate format.

  • Chromatography:

    • System: Waters Acquity UPLC

    • Column: Waters Acquity BEH C8, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0)

    • Mobile Phase B: Acetonitrile

    • Elution: Gradient

  • Mass Spectrometry:

    • System: Waters Quattro Premier XE

    • Ionization: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

      • Viloxazine: m/z 238 → 100

      • Viloxazine-d5: m/z 243 → 56

GC-FID Method with Imipramine-Butriptyline Internal Standard
  • Sample Preparation:

    • Extraction of the drug from plasma at pH 12 into hexane (B92381).

    • Back-extraction into HCl.

    • Re-extraction into hexane after alkalinization.

    • Derivatization with acetic anhydride.[1]

  • Chromatography:

    • System: Gas Chromatograph

    • Detector: Flame Ionization Detector (FID)[1]

GC-NPD Method with Mepivacaine and Prazepam Internal Standards
  • Sample Preparation (Two methods compared):

    • Chem Elut (Liquid-Solid Absorption): Extraction from 2.0 mL of whole blood.

    • Bond Elut Certify (Mixed-Mode SPE): Extraction from 2.0 mL of whole blood using a reversed-phase and cation-exchange sorbent.

  • Chromatography:

    • System: Capillary Gas Chromatograph

    • Detector: Nitrogen-Phosphorus Detector (NPD)

    • Run Time: 16 minutes

HPLC-UV Method with Trimipramine Internal Standard
  • Sample Preparation: Liquid-liquid extraction from plasma with a mixture of hexane/isoamyl alcohol (98:2), followed by back-extraction into an acidic medium and evaporation of the organic phase.

  • Chromatography:

    • Column: µ-Bondapak C18

    • Mobile Phase: 0.01 M Sodium hydrogen phosphate (B84403) solution / Acetonitrile (60/40 v/v), pH 3.5 ± 0.1

    • Flow Rate: 1.5 mL/min

    • Detector: UV

    • Retention Times: Viloxazine (4.3 min), Trimipramine (5.2 min)

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Human Plasma (50 µL) add_is Add Viloxazine-d5 IS plasma->add_is sle Supported Liquid Extraction add_is->sle extract Collect Extract sle->extract uplc UPLC Separation (Acquity BEH C8) extract->uplc msms Tandem MS Detection (ESI+, MRM) uplc->msms quant Quantification msms->quant

LC-MS/MS workflow for viloxazine analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis plasma Human Plasma add_is Add Imipramine- Butriptyline IS plasma->add_is ext1 LLE (Hexane, pH 12) add_is->ext1 ext2 Back-extraction (HCl) ext1->ext2 ext3 Re-extraction (Hexane) ext2->ext3 deriv Derivatization (Acetic Anhydride) ext3->deriv gc GC Separation deriv->gc fid FID Detection gc->fid quant Quantification fid->quant

GC-FID workflow for viloxazine analysis.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Human Plasma add_is Add Trimipramine IS plasma->add_is lle Liquid-Liquid Extraction (Hexane/Isoamyl alcohol) add_is->lle back_ext Back-extraction (Acidic medium) lle->back_ext evap Evaporation back_ext->evap hplc HPLC Separation (µ-Bondapak C18) evap->hplc uv UV Detection hplc->uv quant Quantification uv->quant

HPLC-UV workflow for viloxazine analysis.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,3-Dihydro-5-benzofuranethanol-d4. The following procedures are designed to ensure the safe handling of this compound and to minimize risks in the laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Specifications & Remarks
Eye & Face Protection Safety glasses with side-shields or chemical goggles. A face shield is recommended when there is a splash hazard.Must be worn at all times in the laboratory to protect from chemical splashes[1].
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Inspect gloves for integrity before each use. Change gloves immediately if contaminated[2].
Skin & Body Protection Laboratory coat. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit may be necessary.A flame-retardant lab coat should be worn[2].
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Proper respiratory protection is crucial to avoid inhalation of vapors[1][2].

Operational Handling Plan

Safe handling of this compound requires meticulous adherence to laboratory procedures to minimize exposure and prevent accidents.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Clearly label all containers.

  • Handling:

    • Conduct all work within a certified chemical fume hood.

    • Avoid direct contact with the skin and eyes by wearing the appropriate PPE.

    • Avoid inhalation of any vapors or mists[3].

    • Use only non-sparking tools and explosion-proof equipment if the compound is flammable[3].

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from sources of heat and direct sunlight[3].

    • The recommended storage temperature is typically 2-8°C[2].

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

Situation Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.
Spill Evacuate the area and remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal[2]. Do not allow spills to enter drains or watercourses[3].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste, including empty containers, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container[2].

  • Waste Disposal:

    • Dispose of the hazardous waste through a licensed waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Operational Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

A Preparation B Handling in Fume Hood A->B C Storage (2-8°C) B->C E Spill B->E If spill occurs F Exposure B->F If exposure occurs G Waste Collection B->G D Emergency Procedures E->D F->D H Disposal G->H

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.